Product packaging for 4-Azidopyridine(Cat. No.:CAS No. 39910-67-3)

4-Azidopyridine

Cat. No.: B1251144
CAS No.: 39910-67-3
M. Wt: 120.11 g/mol
InChI Key: MTSJKRDTLONZJP-UHFFFAOYSA-N
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Description

4-Azidopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B1251144 4-Azidopyridine CAS No. 39910-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidopyridine
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InChI

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSJKRDTLONZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462536
Record name 4-azidopyridine
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39910-67-3
Record name 4-azidopyridine
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Record name 4-azidopyridine
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Foundational & Exploratory

Synthesis of 4-Azidopyridine from 4-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-azidopyridine from 4-aminopyridine, a critical process for the introduction of the versatile azide functional group onto the pyridine scaffold. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures.[1] This document outlines a detailed experimental protocol, safety considerations, and characterization data for the synthesis of this compound.

Core Synthesis Pathway: Diazotization and Azide Substitution

The primary and most established method for the synthesis of this compound from 4-aminopyridine is a two-step, one-pot reaction involving:

  • Diazotization: The conversion of the primary aromatic amine (4-aminopyridine) into a diazonium salt using a nitrosating agent, typically sodium nitrite, in a strong acidic medium.

  • Azide Substitution: The subsequent displacement of the diazonium group with an azide ion, introduced from a source such as sodium azide or potassium azide.

This reaction is highly efficient, with reported yields of up to 86%.[1] The process requires careful temperature control to ensure the stability of the intermediate diazonium salt.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Aminopyridine1 equivalentStarting material
Concentrated Hydrochloric Acid~1 mL/mmol of substrateSolvent and acid catalyst
Sodium Nitrite (NaNO₂)1.25 equivalentsDiazotizing agent
Potassium Azide (KN₃)1 equivalentAzide source
Reaction Conditions
Diazotization Temperature0°CCritical for diazonium salt stability
Azide Addition Temperature0°C to Room TemperatureGradual warming after addition
Reaction Time1.5 hoursTotal reaction time
Yield
Product Yieldup to 86%Reported yield of crude product

Detailed Experimental Protocol

This protocol is adapted from established procedures for the diazotization of aromatic amines followed by azide substitution.

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Azide (KN₃)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Diazonium Salt:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in concentrated hydrochloric acid (~1 mL/mmol) at 0°C using an ice bath.

    • Prepare a solution of sodium nitrite (1.25 equivalents) in deionized water (~1 mL/mmol).

    • Add the sodium nitrite solution dropwise to the stirred 4-aminopyridine solution at 0°C over a period of 30 minutes. Maintain the temperature strictly at 0°C.

    • After the addition is complete, stir the solution at 0°C for an additional 30 minutes.

  • Azide Substitution:

    • Prepare a solution of potassium azide (1 equivalent) in deionized water (~1 mL/mmol).

    • Add the potassium azide solution dropwise to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Dilute the reaction mixture with ice water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The crude product can often be used directly without further purification.

Characterization Data

  • ¹H Nuclear Magnetic Resonance (NMR): In deuterated chloroform (CDCl₃), the ¹H NMR spectrum of this compound typically exhibits two doublets. The protons at the 2 and 6 positions (adjacent to the pyridine nitrogen) appear around δ 8.54 ppm, and the protons at the 3 and 5 positions appear at approximately δ 6.96 ppm.[1]

  • Infrared (IR) Spectroscopy: The characteristic vibrational stretching mode of the azide group (N₃) in this compound is observed in the IR spectrum in the range of 2093-2135 cm⁻¹.[1]

Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution. Sodium azide and hydrazoic acid (which can be formed by acidification of azide salts) are highly toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving azides should be performed in a well-ventilated fume hood.

  • Avoid Heat, Friction, and Shock: Organic azides can be sensitive to heat, friction, and shock, which can lead to explosive decomposition.

  • Incompatible Materials: Avoid contact of azides with strong acids (forms highly toxic and explosive hydrazoic acid), heavy metals (forms highly sensitive and explosive metal azides), and halogenated solvents.

  • Quenching and Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety protocols. A common method for quenching residual sodium azide is the addition of a sodium nitrite solution followed by acidification.

Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the key steps.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aminopyridine 4-Aminopyridine in conc. HCl Diazotization Diazotization @ 0°C Aminopyridine->Diazotization NaNO2_sol NaNO2 Solution NaNO2_sol->Diazotization KN3_sol KN3 Solution Azide_Sub Azide Substitution KN3_sol->Azide_Sub Diazotization->Azide_Sub Extraction Extraction with EtOAc Azide_Sub->Extraction Washing Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Start Start: 4-Aminopyridine Diazonium Formation of Diazonium Salt (NaNO2, HCl, 0°C) Start->Diazonium Step 1 Azide_Attack Nucleophilic Attack by Azide Ion (KN3) Diazonium->Azide_Attack Step 2a N2_Loss Loss of N2 Gas Azide_Attack->N2_Loss Step 2b Product Formation of this compound N2_Loss->Product Final

Caption: Key mechanistic steps in the synthesis.

References

4-azidopyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Azidopyridine: Chemical Properties and Structure

Introduction

This compound is a versatile organic compound that serves as a crucial building block in advanced organic synthesis. Its unique chemical properties, stemming from the presence of both a pyridine ring and an azide functional group, make it a valuable reagent in medicinal chemistry, chemical biology, and materials science.[1] The azide group's ability to participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," allows for the efficient and regioselective formation of stable triazole rings under mild conditions.[1] Furthermore, the photolytic or thermolytic decomposition of this compound generates highly reactive nitrene intermediates, which can undergo various insertion or rearrangement reactions, expanding its synthetic utility.[1] This guide provides a comprehensive overview of the chemical properties, molecular structure, and key experimental protocols associated with this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₅H₄N₄[2][3][4]
Molecular Weight 120.11 g/mol [1][2]
Boiling Point 71-72 °C (at 5-6 Torr)[3]
Appearance Not explicitly stated; likely a liquid or solid
Solubility Soluble in chloroform[5]
CAS Number 39910-67-3[1][2][3]
InChIKey MTSJKRDTLONZJP-UHFFFAOYSA-N[1][2]

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been investigated using both computational and experimental methods. Quantum mechanical calculations, including Density Functional Theory (DFT), have been employed to predict its optimized geometry and electronic ground state.[1]

Crystallographic studies of its derivatives, such as the hexacoordinate silicon complex SiCl₄(this compound)₂, reveal a near-linear geometry of the azide group.[1] The structure of the pyridine ring is largely unperturbed by the azido substituent.[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum typically displays two doublets. The protons at the 2 and 6 positions (adjacent to the nitrogen) appear around 8.54 ppm, while the protons at the 3 and 5 positions are observed at approximately 6.96 ppm.[1]

  • ¹³C NMR: Provides further information about the carbon framework of the molecule.[1]

  • IR Spectroscopy: Useful for identifying the characteristic azide (N₃) stretching vibrations.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the chemistry of the azide group and the pyridine ring.

Thermal and Photochemical Decomposition

Both heat and UV light can induce the extrusion of nitrogen gas (N₂) from this compound to form a highly reactive 4-pyridylnitrene intermediate.[1]

  • Thermolysis: Flash vacuum thermolysis (FVT) at 400 °C leads to the formation of 4,4'-azopyridine, which is indicative of the dimerization of the triplet 4-pyridylnitrene.[1] This suggests that intersystem crossing to the triplet state is a facile process under thermal conditions.[1]

  • Photolysis: Upon photolysis, this compound loses a nitrogen molecule to generate nitrene intermediates in both singlet and triplet states. Laser flash photolysis studies are used to investigate the transient intermediates formed upon UV irradiation.[1] These nitrenes can undergo complex rearrangements, including ring expansion to form diazacycloheptatetraenes, which can be photochemically active themselves.[1]

Thermolysis_Pathway This compound This compound 4-Pyridylnitrene (Triplet) 4-Pyridylnitrene (Triplet) This compound->4-Pyridylnitrene (Triplet) Δ (-N₂) 4,4'-Azopyridine 4,4'-Azopyridine 4-Pyridylnitrene (Triplet)->4,4'-Azopyridine Dimerization Photolysis_Pathway cluster_0 Primary Photolysis cluster_1 Nitrene Reactions This compound This compound Singlet Nitrene Singlet Nitrene This compound->Singlet Nitrene hν (-N₂) Triplet Nitrene Triplet Nitrene Singlet Nitrene->Triplet Nitrene ISC Ring Expansion Product Ring Expansion Product Singlet Nitrene->Ring Expansion Product Rearrangement Ketenimine Ketenimine Ring Expansion Product->Ketenimine Further hν Click_Chemistry_Workflow This compound This compound Reaction 1,3-Dipolar Cycloaddition This compound->Reaction Alkyne Alkyne Alkyne->Reaction Triazole Product Triazole Product Reaction->Triazole Product Synthesis_Workflow Start Start: 4-Aminopyridine Diazotization 1. Dissolve in HCl(aq) 2. Cool to 0-5 °C 3. Add NaNO₂(aq) Start->Diazotization Diazonium_Salt 4-Pyridyldiazonium Intermediate Diazotization->Diazonium_Salt Nucleophilic_Displacement Add NaN₃(aq) Diazonium_Salt->Nucleophilic_Displacement Product_Formation Stir and warm to RT Nucleophilic_Displacement->Product_Formation Purification Extraction and Purification Product_Formation->Purification End End Product: This compound Purification->End

References

Stability and Storage of 4-Azidopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Azidopyridine is a versatile heterocyclic organic azide that serves as a crucial building block in medicinal chemistry and drug development, primarily utilized in "click chemistry" reactions for the synthesis of novel compounds. However, its azide functional group also renders it an energetic material, necessitating a thorough understanding of its stability and appropriate storage conditions to ensure laboratory safety and maintain chemical integrity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available scientific literature.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol [1]
Appearance Not specified in readily available literature, but likely a solid at room temperature.
SMILES C1=CN=CC=C1N=[N+]=[N-][1]
InChI InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical substances. As an organic azide, it is classified as a potentially explosive material.

Thermal Stability
  • The thermal decomposition of 2,4,6-triazidopyridine has been observed to occur in the temperature range of 120–160°C.[2]

  • Flash vacuum thermolysis (FVT) of this compound at a significantly higher temperature of 400°C leads to the formation of 4,4'-azopyridine, indicating the generation of a 4-pyridylnitrene intermediate.[3]

These findings suggest that while this compound is stable at ambient temperatures, it will decompose exothermically at elevated temperatures. The decomposition process involves the extrusion of nitrogen gas, which can lead to a rapid pressure increase in a closed system.

Photochemical Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of organic azides. Photolysis of this compound can lead to the formation of highly reactive nitrene intermediates. While specific studies detailing the long-term photostability of this compound at ambient laboratory light levels are not prevalent, it is a standard precaution for all organic azides to be protected from light to prevent degradation and the formation of potentially hazardous decomposition products.

Hydrolytic Stability

No specific data on the hydrolytic stability of this compound was found in the reviewed literature. However, the pyridine ring and the azide functional group are generally stable to water under neutral conditions. Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

Recommended Storage Conditions

To ensure the safety of laboratory personnel and maintain the chemical purity of this compound, the following storage conditions are recommended based on general guidelines for organic azides.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize the rate of thermal decomposition and reduce the risk of accidental initiation.
Light Store in an amber or opaque container in a dark location.To prevent photochemical decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential reactions with atmospheric components.
Container Use a tightly sealed, appropriate container. Avoid contact with incompatible materials.To prevent contamination and potential hazardous reactions.
Quantity Store the minimum quantity necessary for ongoing research.To minimize the potential hazard in case of an incident.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Avoidance of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Mechanical Shock and Friction: Avoid grinding, scraping, or subjecting the material to mechanical shock.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metals, which can form shock-sensitive metal azides.

Experimental Protocols for Stability Assessment

For researchers needing to perform their own stability assessments, the following experimental methodologies are recommended.

Thermal Stability Analysis

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Protocol:

  • Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum or copper DSC pan.

  • Seal the pan (or use a pinhole lid for TGA to allow for the escape of gaseous products).

  • Place the sample pan and a reference pan in the DSC/TGA instrument.

  • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under a nitrogen atmosphere.

  • Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

  • The DSC thermogram will indicate the onset temperature of decomposition (an exothermic peak) and the energy released. The TGA curve will show the temperature at which mass loss (due to nitrogen evolution) begins and the total mass lost.

Photostability Analysis

Method: High-Performance Liquid Chromatography (HPLC) following light exposure.

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Divide the solution into two portions. Protect one portion from light (control) and expose the other to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution).

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the aliquots by HPLC with a suitable column and mobile phase to quantify the concentration of this compound.

  • A decrease in the concentration of this compound in the exposed sample compared to the control indicates photodegradation.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

G Workflow for Safe Handling and Storage of this compound cluster_procurement Procurement & Receipt cluster_storage Storage cluster_handling Handling procure Procure Minimum Quantity receive Receive and Inspect Container procure->receive storage_conditions Store in Cool, Dark, Inert Atmosphere receive->storage_conditions log Maintain Inventory Log storage_conditions->log ppe Wear Appropriate PPE log->ppe fume_hood Use in Fume Hood ppe->fume_hood no_ignition Avoid Ignition Sources & Shock fume_hood->no_ignition waste Dispose as Hazardous Waste no_ignition->waste

Caption: Logical workflow for the procurement, storage, handling, and disposal of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful management due to its potential instability. Adherence to the storage and handling guidelines outlined in this document is paramount for ensuring laboratory safety and the integrity of the compound. Researchers should consult their institution's safety protocols and relevant Safety Data Sheets (SDS) for comprehensive safety information. When quantitative stability data is critical for a specific application, it is recommended to perform dedicated stability studies using established analytical techniques.

References

The Photochemistry of 4-Azidopyridine: A Technical Guide to Nitrene Formation and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine is a versatile chemical probe and building block in organic synthesis and chemical biology. Its utility largely stems from the photochemical generation of a highly reactive nitrene intermediate, 4-pyridylnitrene. This technical guide provides an in-depth exploration of the photochemistry of this compound, focusing on the formation, characterization, and reactivity of the resultant nitrene species. The information presented herein is critical for the rational design of experiments in areas such as photoaffinity labeling, cross-linking, and the synthesis of novel heterocyclic compounds. While much of the detailed mechanistic work has been conducted on the closely related this compound-1-oxide, its photochemical behavior provides a strong foundational understanding for that of this compound.

Core Principles: From Photoexcitation to Nitrene Formation

Upon absorption of ultraviolet (UV) light, this compound undergoes photodecomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of 4-pyridylnitrene. This process is initiated by the excitation of the azide moiety to an electronically excited state.

The primary photochemical event is the formation of a singlet nitrene, which is a high-energy, short-lived species. The singlet nitrene can then undergo several competing processes: intersystem crossing (ISC) to the more stable triplet nitrene, or direct reaction with surrounding molecules or intramolecular rearrangement.

Signaling Pathway of this compound Photolysis

The following diagram illustrates the key steps in the photochemical transformation of this compound.

Photochemistry_of_4_Azidopyridine cluster_photolysis Photochemical Cascade cluster_reactions Nitrene Reactions This compound This compound Excited_Singlet_Azide Excited Singlet This compound This compound->Excited_Singlet_Azide hν (UV light) Singlet_Nitrene Singlet 4-Pyridylnitrene Excited_Singlet_Azide->Singlet_Nitrene - N₂ Triplet_Nitrene Triplet 4-Pyridylnitrene Singlet_Nitrene->Triplet_Nitrene Intersystem Crossing (ISC) Ring_Expansion Ring Expansion (e.g., to Diazepine) Singlet_Nitrene->Ring_Expansion Trapping Nucleophilic Trapping Singlet_Nitrene->Trapping Dimerization Dimerization (Azo Compound) Triplet_Nitrene->Dimerization

Caption: Photochemical pathway of this compound.

Quantitative Data on Nitrene Formation and Reactivity

Quantitative understanding of the photochemical process is crucial for controlling reaction outcomes. The following table summarizes key quantitative data, primarily derived from studies on this compound-1-oxide, which serves as a valuable model.

ParameterValueSpeciesConditionsReference
Intersystem Crossing Rate Constant (kISC) ~2 x 107 s-14-Nitrenopyridine-1-oxideLaser Flash Photolysis (266 or 308 nm)
Lifetime of Singlet Nitrene 50 nsTetrachloropyridyl-4-nitreneMethylene Chloride solution
Reaction Rate with Pyridine (kpyr) 2.67 x 107 M-1s-1Tetrachloropyridyl-4-nitreneMethylene Chloride solution

Experimental Protocols

Laser Flash Photolysis (LFP) of this compound

This protocol describes a general procedure for studying the transient species generated from the photolysis of this compound using nanosecond laser flash photolysis.

Objective: To detect and characterize the transient absorption spectra and kinetics of 4-pyridylnitrene.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or an inert solvent like hexane)

  • Quartz cuvette with a 1 cm path length

  • Nanosecond pulsed laser (e.g., Nd:YAG laser with frequency tripling or quadrupling capabilities to generate 355 nm or 266 nm, respectively, or an excimer laser)

  • Xenon arc lamp (for probing)

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet nitrene by oxygen.

  • LFP Setup and Data Acquisition:

    • The experimental setup consists of a pulsed laser for excitation and a continuous wave lamp for probing, arranged in a perpendicular geometry.

    • The probe light passes through the sample and is directed to a monochromator to select the wavelength of interest.

    • The light intensity is detected by a PMT, and the signal is recorded by a digital oscilloscope.

    • The laser pulse excites the sample, and the change in absorbance is monitored over time.

  • Data Analysis:

    • Transient absorption spectra are constructed by plotting the change in absorbance (ΔA) as a function of wavelength at a specific time delay after the laser pulse.

    • Kinetic traces are obtained by monitoring the decay of the transient absorption at a specific wavelength. These traces can be fitted to appropriate kinetic models to determine the lifetimes of the transient species.

Experimental Workflow Diagram

LFP_Workflow cluster_prep Sample Preparation cluster_lfp LFP Experiment cluster_analysis Data Analysis Prepare_Solution Prepare this compound Solution Deoxygenate Deoxygenate Solution (N₂/Ar) Prepare_Solution->Deoxygenate Fill_Cuvette Fill Quartz Cuvette Deoxygenate->Fill_Cuvette Laser_Excitation Pulsed Laser Excitation Fill_Cuvette->Laser_Excitation Probe_Light Probe with Xenon Lamp Laser_Excitation->Probe_Light Detect_Signal Detect Transient Absorption Probe_Light->Detect_Signal Record_Spectra Construct Transient Spectra Detect_Signal->Record_Spectra Determine_Lifetimes Determine Lifetimes & Rates Record_Spectra->Determine_Lifetimes Record_Kinetics Record Kinetic Traces Record_Kinetics->Determine_Lifetimes

Caption: Workflow for Laser Flash Photolysis of this compound.

Reactivity of 4-Pyridylnitrene

The reactivity of 4-pyridylnitrene is dictated by its spin state.

  • Singlet 4-Pyridylnitrene: This species is highly electrophilic and can undergo a variety of rapid reactions. A prominent pathway is ring expansion to form a seven-membered ring diazacycloheptatetraene. This has been observed in matrix isolation studies. The singlet nitrene can also be trapped by nucleophiles.

  • Triplet 4-Pyridylnitrene: The triplet state is less reactive than the singlet state and behaves more like a diradical. Its primary reaction pathway is often dimerization to form 4,4'-azopyridine. It can also abstract hydrogen atoms from the solvent.

Conclusion

The photochemistry of this compound is a rich and complex field with significant implications for synthetic chemistry and drug development. The ability to generate the highly reactive 4-pyridylnitrene intermediate through photolysis provides a powerful tool for molecular modification and the construction of complex heterocyclic systems. A thorough understanding of the underlying photochemical principles, reaction kinetics, and experimental methodologies is paramount for harnessing the full potential of this versatile molecule. Further research focusing on the direct quantification of photochemical parameters for this compound will undoubtedly enhance its application in various scientific disciplines.

The Thermal Decomposition of 4-Azidopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition of 4-azidopyridine, a versatile building block in medicinal chemistry and materials science. The inherent reactivity of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition pathways for safe handling and effective utilization in synthetic applications. This document outlines the primary decomposition mechanisms, products, and available thermal analysis data, offering valuable insights for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Thermal Decomposition

The thermal decomposition of this compound is primarily initiated by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that results in the formation of a highly reactive electron-deficient intermediate known as 4-pyridylnitrene. This initial step is generally considered the rate-limiting stage of the decomposition process.

The subsequent fate of the 4-pyridylnitrene intermediate is dependent on the specific reaction conditions, such as temperature and pressure. In the gas phase, under flash vacuum thermolysis (FVT) conditions, the triplet state of 4-pyridylnitrene can be generated. This triplet nitrene is known to dimerize, leading to the formation of 4,4'-azopyridine as the major product at moderately high temperatures.

Under more forcing FVT conditions, the highly energetic 4-pyridylnitrene can undergo complex rearrangements, including ring contraction. This pathway leads to the formation of isomeric cyanopyrroles, specifically 2- and 3-cyanopyrroles. In the solid state or in solution, the intermolecular reactions of the nitrene intermediate can lead to the formation of an amorphous, polyconjugated solid material.

Quantitative Thermal Analysis Data

While specific quantitative thermal analysis data for the parent this compound is not extensively reported in the literature, studies on halogenated derivatives provide valuable insights into the expected thermal stability. The onset of decomposition for these related compounds typically occurs between 119 °C and 135 °C, with significant energy release.

CompoundOnset Temperature (°C)Exotherm (kJ/mol)Reference
Halogenated Azidopyridines (general range)119 - 135228 - 326[1]

Note: This table provides data for halogenated azidopyridines as a proxy for the thermal behavior of this compound. Researchers should perform their own thermal analysis on this compound to determine its specific decomposition profile.

Products of Thermal Decomposition

The products of the thermal decomposition of this compound are highly dependent on the experimental conditions.

ConditionMajor ProductsMinor Products
Flash Vacuum Thermolysis (FVT) at 400 °C4,4'-Azopyridine-
Forcing Flash Vacuum Thermolysis (FVT)-2-Cyanopyrrole, 3-Cyanopyrrole
Solid-State/Solution ThermolysisAmorphous polyconjugated solid-

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

  • A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed. An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 50 mL/min).

  • The heat flow to the sample is monitored as a function of temperature. The onset of an exothermic peak indicates the beginning of decomposition.

Flash Vacuum Thermolysis (FVT)

Objective: To generate and study the gas-phase decomposition products of this compound.

Methodology:

  • The FVT apparatus consists of a sublimation tube, a pyrolysis tube (typically quartz), a furnace, and a cold trap cooled with liquid nitrogen.

  • The pyrolysis tube is heated to the desired temperature (e.g., 400 °C) under high vacuum (typically 10⁻⁴ to 10⁻⁶ Torr).

  • A sample of this compound is placed in the sublimation tube and gently heated to induce sublimation.

  • The vapor of this compound is passed through the hot pyrolysis tube, where decomposition occurs.

  • The decomposition products are collected in the liquid nitrogen cold trap.

  • The collected products can then be analyzed by various spectroscopic and chromatographic techniques.

Visualized Pathways and Workflows

thermal_decomposition_pathway This compound This compound 4-Pyridylnitrene (Intermediate) 4-Pyridylnitrene (Intermediate) This compound->4-Pyridylnitrene (Intermediate) Δ (-N2) 4,4'-Azopyridine 4,4'-Azopyridine 4-Pyridylnitrene (Intermediate)->4,4'-Azopyridine Dimerization (400°C FVT) Cyanopyrroles Cyanopyrroles 4-Pyridylnitrene (Intermediate)->Cyanopyrroles Ring Contraction (Forcing FVT) N2 N2

Caption: Primary thermal decomposition pathways of this compound.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Sample (1-5 mg) Weigh Sample (1-5 mg) Seal in Al Pan Seal in Al Pan Weigh Sample (1-5 mg)->Seal in Al Pan Place in DSC Cell Place in DSC Cell Seal in Al Pan->Place in DSC Cell Heat at Constant Rate Heat at Constant Rate Place in DSC Cell->Heat at Constant Rate Monitor Heat Flow Monitor Heat Flow Heat at Constant Rate->Monitor Heat Flow Identify Exothermic Peak Identify Exothermic Peak Monitor Heat Flow->Identify Exothermic Peak Determine Onset T & ΔH Determine Onset T & ΔH Identify Exothermic Peak->Determine Onset T & ΔH

Caption: Experimental workflow for DSC analysis.

Safety Considerations

Organic azides are potentially explosive and should be handled with appropriate safety precautions. They can be sensitive to heat, shock, and friction. All work with this compound should be conducted in a well-ventilated fume hood, and personal protective equipment, including safety glasses, lab coat, and gloves, should be worn. The quantities of azides used should be kept to a minimum, and they should be stored away from heat and sources of ignition.

References

The Versatile Reactivity of 4-Azidopyridine with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring and the rich chemistry of the azide functional group, make it a valuable precursor for a wide array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth exploration of the core reactivity of this compound with various nucleophiles, focusing on key reaction classes including nucleophilic aromatic substitution, 1,3-dipolar cycloadditions, and Staudinger reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Core Reactivity of this compound

The reactivity of this compound is dominated by two main centers: the electron-deficient C4 position of the pyridine ring and the azide functional group itself. This dual reactivity allows for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen atom).[1][2][3] This is because the anionic intermediate (Meisenheimer complex) formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom.[1][2]

This principle is leveraged in one of the common syntheses of this compound itself, where a 4-halopyridine (e.g., 4-chloropyridine) is treated with an azide salt, such as sodium azide.[4] The halide at the 4-position acts as a good leaving group, readily displaced by the nucleophilic azide ion.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Py_halide 4-Halopyridine Intermediate Anionic Intermediate (Resonance Stabilized) Py_halide->Intermediate + N₃⁻ N3_ion N₃⁻ (Nucleophile) Py_azide This compound Intermediate->Py_azide - X⁻ Halide_ion X⁻ (Leaving Group)

Caption: SNAr mechanism for the synthesis of this compound.

1,3-Dipolar Cycloaddition Reactions

The azide functional group in this compound can act as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes.[4] This reaction is a cornerstone of "click chemistry," a class of reactions known for their high yields, broad scope, and generation of inoffensive byproducts.[4]

  • Thermal Cycloaddition: In the absence of a catalyst, the reaction of this compound with an alkyne, such as phenylacetylene, typically requires elevated temperatures (e.g., >100 °C in toluene or xylene) and results in a mixture of regioisomeric 1,2,3-triazoles (1,4- and 1,5-disubstituted products).[5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a premier example of click chemistry, offering exceptional efficiency and regioselectivity.[4] When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it reliably and exclusively yields the 1,4-disubstituted triazole isomer.[4]

Cycloaddition_Pathways Start This compound + Terminal Alkyne Thermal Thermal Conditions (e.g., Toluene, 110°C) Start->Thermal CuAAC Cu(I) Catalyst (CuAAC) Start->CuAAC Mix Mixture of 1,4- and 1,5-Triazoles Thermal->Mix Regio 1,4-Disubstituted Triazole CuAAC->Regio Staudinger_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products (with H₂O) Azide This compound Phosphazide Phosphazide Azide->Phosphazide + R₃P Phosphine R₃P AzaYlide Aza-ylide Phosphazide->AzaYlide - N₂ Amine 4-Aminopyridine AzaYlide->Amine + H₂O PhosOxide R₃P=O AzaYlide->PhosOxide + H₂O Synthesis_Workflow cluster_steps Synthesis Protocol start Dissolve 4-Aminopyridine in aq. HCl cool1 Cool to 0°C start->cool1 add_nitrite Add aq. NaNO₂ (forms Diazonium Salt) cool1->add_nitrite add_azide Add to cold aq. NaN₃ solution add_nitrite->add_azide warm Warm to RT, Stir add_azide->warm extract Extract with Ethyl Acetate warm->extract wash_dry Wash & Dry Organic Layer extract->wash_dry end Concentrate in vacuo to yield this compound wash_dry->end

References

A Historical Perspective on Azidopyridine Chemistry: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemistry of azidopyridines represents a fascinating journey from a class of compounds initially handled with caution due to their energetic nature to their current status as versatile building blocks in organic synthesis and medicinal chemistry. This technical guide provides an in-depth historical perspective on the core aspects of azidopyridine chemistry, detailing the evolution of synthetic methodologies, key reactions, and their burgeoning role in drug discovery. Quantitative data from seminal publications are summarized, and detailed historical experimental protocols are provided to offer a comprehensive understanding of the field's development.

Early Discoveries and Synthetic Foundations

The story of azidopyridines is intrinsically linked to the broader history of organic azides, which began with the synthesis of phenyl azide by Peter Griess in 1864. However, the specific exploration of azidopyridines came much later. Early researchers approached these nitrogen-rich heterocyclic compounds with considerable apprehension due to their potential instability.

One of the foundational reports in the synthesis of related azido-N-heterocycles was by T. Itai and S. Kamiya in 1963, focusing on azidopyridazine 1-oxides. Their work laid the groundwork for the synthesis of azidopyridines. The primary historical methods for the synthesis of azidopyridines have been nucleophilic substitution and the diazotization of aminopyridines.

Nucleophilic Substitution

Early syntheses often involved the displacement of a halide from a halopyridine with an azide salt. For instance, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine was achieved by treating pentafluoropyridine with sodium azide in acetonitrile. This method proved effective for activated pyridine rings.

Diazotization of Aminopyridines

The diazotization of aminopyridines followed by the introduction of the azide group has been a cornerstone of azidopyridine synthesis. This method involves the conversion of an aminopyridine to a diazonium salt, which is then reacted with sodium azide to yield the corresponding azidopyridine.

Historical Experimental Protocol: Synthesis of 2-Azidopyridine (Adapted from early methodologies)

To a solution of 2-hydrazinopyridine in dilute hydrochloric acid, a solution of sodium nitrite in water was added dropwise at a low temperature (0-5 °C). The reaction mixture was stirred for a short period, after which a solution of sodium azide in water was added. The resulting mixture was allowed to react, and the 2-azidopyridine was then extracted. Early reports on similar transformations, such as the synthesis of 6-azidotetrazolo[1,5-b]pyridazine from the corresponding hydrazine, indicated the explosive nature of the product upon decomposition.[1]

PrecursorReagentsConditionsProductReported YieldReference
2-Hydrazinopyridine1. HCl, NaNO22. NaN30-5 °C2-AzidopyridineNot specified in early public literatureConceptual adaptation
PentafluoropyridineNaN3Acetonitrile4-Azido-2,3,5,6-tetrafluoropyridineGoodBanks & Sparkes
4-AminopyridineNaNO2, NaN3Aqueous HCl4-Azidopyridine~86% (in later optimized procedures)General method

Logical Workflow for Early Azidopyridine Synthesis

Early Azidopyridine Synthesis cluster_0 Diazotization Route cluster_1 Nucleophilic Substitution Route Aminopyridine Aminopyridine Diazonium Salt Diazonium Salt Aminopyridine->Diazonium Salt NaNO2, H+ Azidopyridine_D Azidopyridine Diazonium Salt->Azidopyridine_D NaN3 Halopyridine Halopyridine Azidopyridine_S Azidopyridine Halopyridine->Azidopyridine_S NaN3

Caption: Early synthetic routes to azidopyridines.

Key Reactions and Mechanistic Insights

The chemical reactivity of azidopyridines has been a subject of intense study, revealing a rich landscape of transformations that have been harnessed for various synthetic applications.

Azide-Tetrazole Tautomerism

A fundamental characteristic of 2-azidopyridines is their existence in equilibrium with the fused tetrazolo[1,5-a]pyridine ring system. This ring-chain tautomerism is influenced by the electronic nature of substituents on the pyridine ring and the solvent. Electron-withdrawing groups tend to favor the azide form, while electron-donating groups can shift the equilibrium towards the tetrazole isomer. Early studies by Itai and Kamiya on related azido-N-heterocycles provided crucial insights into this phenomenon.

Equilibrium Diagram: Azide-Tetrazole Tautomerism

Azide_Tetrazole_Equilibrium 2-Azidopyridine 2-Azidopyridine Tetrazolo[1,5-a]pyridine Tetrazolo[1,5-a]pyridine 2-Azidopyridine->Tetrazolo[1,5-a]pyridine Equilibrium

Caption: Azide-tetrazole equilibrium in 2-azidopyridine.

Photochemistry and Thermolysis: The Generation of Pyridylnitrenes

Upon photolysis or thermolysis, azidopyridines extrude molecular nitrogen to generate highly reactive pyridylnitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including ring expansion, ring contraction, and insertion reactions. Early photochemical studies laid the foundation for understanding the complex reaction pathways of these transient species. For example, the photolysis of this compound 1-oxide was found to be dominated by triplet nitrene chemistry.[2]

Azidopyridine DerivativeConditionsIntermediateMajor Product Type(s)
This compound 1-oxidePhotolysis (LFP)Triplet 4-nitrenopyridine-1-oxideAzo-dimer
4-Azido-2,3,5,6-tetrafluoropyridineThermolysisTetrafluoro-4-pyridylnitreneC-H insertion products, anilino derivatives
1,3-Dipolar Cycloadditions

The azide functionality in azidopyridines can act as a 1,3-dipole and readily participate in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a modern development, the fundamental 1,3-dipolar cycloaddition reactivity of azides has been known for much longer. Early examples include the reaction of 4-azido-2,3,5,6-tetrafluoropyridine with diphenylacetylene and phenylacetylene.[3]

The Role of Azidopyridines in Drug Discovery: A Historical View

The incorporation of the pyridine scaffold is a well-established strategy in medicinal chemistry due to its ability to engage in hydrogen bonding and its presence in numerous natural products and pharmaceuticals. The azido group provides a versatile handle for further functionalization, making azidopyridines attractive building blocks in drug discovery.

While the widespread use of azidopyridines in drug development is a more recent trend, spurred by the advent of click chemistry for bioconjugation and lead optimization, the potential of azido-N-heterocycles as bioactive agents was recognized earlier. For instance, the work by Itai and Kamiya in 1963 on azidopyridazine 1-oxides was driven by the search for potential anticancer and bacteriostatic agents.[1] This early research, though not directly on azidopyridines, highlights the initial interest in the pharmacological potential of this class of compounds.

The development of modern drug discovery has seen a shift from serendipitous findings to rational drug design. In this context, azidopyridines have emerged as valuable tools for creating libraries of diverse compounds for high-throughput screening and for the synthesis of complex molecular architectures with potential therapeutic applications.

Drug Discovery Workflow Incorporating Azidopyridines

Drug_Discovery_Workflow Azidopyridine_Synthon Azidopyridine Synthon Library_Synthesis Compound Library Synthesis (e.g., Click Chemistry) Azidopyridine_Synthon->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Role of azidopyridines in modern drug discovery.

Conclusion

The chemistry of azidopyridines has evolved significantly from its early days. Initial concerns about the stability of these energetic materials have given way to a deep appreciation of their synthetic versatility. The foundational work on their synthesis, the exploration of their unique reactivity, including the azide-tetrazole tautomerism and the generation of pyridylnitrenes, and their application in 1,3-dipolar cycloadditions have paved the way for their current prominence in organic synthesis and medicinal chemistry. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the historical foundations of azidopyridine chemistry will undoubtedly continue to inspire new innovations and applications.

References

Unraveling the Electronic Blueprint of 4-Azidopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of molecular science, understanding the electronic structure of a compound is paramount to unlocking its potential in various applications, from medicinal chemistry to materials science. This technical guide delves into the core electronic characteristics of 4-azidopyridine, a molecule of significant interest due to its versatile reactivity and role as a building block in the synthesis of novel heterocyclic compounds. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating experimental data and theoretical insights to illuminate the molecule's fundamental properties.

Molecular Geometry and Spectroscopic Profile

The precise arrangement of atoms and their electronic environment dictates the chemical behavior of this compound. While a crystal structure for the pure compound remains elusive in the literature, valuable insights into its geometry have been gleaned from the crystallographic analysis of its complex with silicon tetrachloride, SiCl₄(this compound)₂. This analysis provides key bond lengths and angles, offering a foundational understanding of the molecule's conformation in a coordinated state.

Spectroscopic techniques provide a window into the electronic transitions and vibrational modes of this compound. The characteristic asymmetric stretching vibration of the azide group is a prominent feature in its infrared and Raman spectra, typically observed in the range of 2093-2135 cm⁻¹.[1] In the Raman spectra of two different conformers of the SiCl₄(this compound)₂ complex, this azide stretch appears at 2114 cm⁻¹ and 2126 cm⁻¹, highlighting the sensitivity of this vibrational mode to the molecule's local environment.[1]

The electronic absorption spectrum of this compound has been investigated in a variety of polar and non-polar solvents.[2] These studies reveal that the electronic transitions are sensitive to the solvent's polarity, indicating a change in the dipole moment of the molecule upon excitation.[2] While the azide-tetrazole equilibrium is a known phenomenon for some azido-heterocycles, spectroscopic evidence suggests that under typical conditions, this compound exists predominantly in the azide form.[2] The observed spectra are characterized by overlapping π → π* transitions.[2]

Theoretical Insights into Electronic Structure

Computational chemistry provides a powerful lens through which to examine the electronic landscape of this compound. Density Functional Theory (DFT) calculations have been employed to predict its optimized geometry, analyze reaction energetics, and understand the nature of its molecular orbitals. While specific computational studies detailing the electronic properties of the isolated this compound molecule are not extensively reported in the reviewed literature, studies on the related 2-azidopyridine isomer offer valuable comparative insights. For cis-2-azidopyridine, time-dependent DFT (TD-DFT) calculations have predicted several excited states, all having π-π* character.[3] Such theoretical calculations are instrumental in assigning the electronic transitions observed in experimental UV-Vis spectra.

Synthesis and Photochemical Reactivity

The synthesis of this compound is most commonly achieved through two primary routes. One established method involves the diazotization of 4-aminopyridine, followed by nucleophilic displacement with an azide salt. This procedure, while reliable with high reported yields, requires careful temperature control to manage the stability of the intermediate diazonium salt. A more streamlined one-pot synthesis has also been developed, converting 4-aminopyridine to this compound via in-situ diazotization and azide transfer, offering improved operational efficiency.

A key aspect of the electronic structure of this compound is its photochemical reactivity. Upon photolysis, it undergoes the loss of a nitrogen molecule to generate a highly reactive 4-pyridylnitrene intermediate.[1] This transient species can exist in two electronic spin states: a singlet and a triplet state.[1] The subsequent reactions of this nitrene are a subject of significant research, leading to the formation of various heterocyclic compounds. Laser flash photolysis studies on the related this compound-1-oxide have shown that the triplet nitrene is the predominant reactive intermediate.[1]

Quantitative Data Summary

For ease of comparison, the available quantitative data on this compound and its derivatives are summarized in the following tables.

Table 1: Vibrational Spectroscopy Data

SpeciesTechniqueWavenumber (cm⁻¹)AssignmentReference
This compoundInfrared2093-2135N₃ asymmetric stretch[1]
SiCl₄(this compound)₂ (conformer 1)Raman2114N₃ stretch[1]
SiCl₄(this compound)₂ (conformer 2)Raman2126N₃ stretch[1]

Table 2: Experimental UV-Vis Absorption Maxima of Azidopyridines in Ethanol

Compoundλ_max (nm)Molar Absorptivity (ε)AssignmentReference
3-Azidopyridine2874980π → π[2]
2703600π → π[2]
24516300π → π*[2]

Note: Specific data for this compound was not explicitly provided in the table format of the source material, but the text indicates its spectrum has been studied.

Table 3: Calculated Electronic Transitions for cis-2-Azidopyridine (TD-B3LYP/6-311+G(d,p))

Excited StateWavelength (nm)Oscillator StrengthCharacterReference
S1266.40.134π → π[4]
S2239.4-π → π[3]
S3199.4-π → π[3]
S4196.10.02π → π[4]

Note: This data is for the 2-azido isomer and is provided for comparative purposes.

Experimental Protocols

Synthesis of this compound via Diazotization of 4-Aminopyridine

A common and high-yielding method for the synthesis of this compound involves the diazotization of 4-aminopyridine followed by treatment with an azide salt. The following is a generalized protocol based on literature descriptions:

  • Dissolution: 4-Aminopyridine is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) and cooled to a low temperature, typically between 0 and 5 °C, using an ice bath. Low temperatures are crucial to maintain the stability of the diazonium salt intermediate.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of 4-aminopyridine. The addition is performed slowly to control the exothermic reaction and maintain the low temperature. This step generates the in-situ 4-pyridyldiazonium salt.

  • Azide Addition: A solution of sodium azide in water is then added dropwise to the reaction mixture. This results in the nucleophilic displacement of the diazonium group by the azide ion, forming this compound.

  • Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The product can then be extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by methods such as column chromatography or recrystallization.

Caution: Azide compounds can be explosive, and appropriate safety precautions, including the use of a blast shield, should be taken.

Visualizing Key Relationships

Logical Flow of this compound Synthesis and Reactivity

cluster_synthesis Synthesis cluster_reactivity Photochemical Reactivity 4-Aminopyridine 4-Aminopyridine Diazotization (NaNO2, H+) Diazotization (NaNO2, H+) 4-Aminopyridine->Diazotization (NaNO2, H+) 4-Pyridyldiazonium salt 4-Pyridyldiazonium salt Diazotization (NaNO2, H+)->4-Pyridyldiazonium salt Azide Displacement (NaN3) Azide Displacement (NaN3) 4-Pyridyldiazonium salt->Azide Displacement (NaN3) 4-Azidopyridine_product This compound Azide Displacement (NaN3)->4-Azidopyridine_product 4-Azidopyridine_reactant This compound Photolysis (hν, -N2) Photolysis (hν, -N2) 4-Azidopyridine_reactant->Photolysis (hν, -N2) 4-Pyridylnitrene 4-Pyridylnitrene Photolysis (hν, -N2)->4-Pyridylnitrene Singlet State Singlet State 4-Pyridylnitrene->Singlet State Triplet State Triplet State 4-Pyridylnitrene->Triplet State Heterocyclic Products Heterocyclic Products Singlet State->Heterocyclic Products Triplet State->Heterocyclic Products

Caption: Synthetic pathway and photochemical decomposition of this compound.

This technical guide provides a foundational understanding of the electronic structure of this compound, drawing from available experimental and theoretical data. Further research, particularly the determination of the crystal structure of the pure compound and more detailed computational studies, will undoubtedly provide a more refined picture of this versatile molecule and pave the way for its expanded application in science and technology.

References

In-Depth Technical Guide to the Hazards and Toxicity of 4-Azidopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of 4-azidopyridine. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, risk assessment, and understanding of the potential biological effects of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure

Quantitative Toxicological Data

Table 2: Acute Oral Toxicity Data for a Structurally Related Compound

CompoundTest SpeciesRouteLD50Reference
4,4'-AzopyridineRatOral~ 100 mg/kg (estimated)

Note: This value is for 4,4'-azopyridine and should be used as an estimation for this compound with caution. The differing functional groups (azo vs. azide) will influence the toxicological profile.

Mechanism of Toxicity: The Role of the Azide Group and Nitrene Intermediates

The primary mechanism of toxicity for this compound is believed to be associated with the reactivity of the azide functional group and its ability to form a highly reactive nitrene intermediate. Organic azides are known to be unstable and can decompose upon exposure to heat, light, or certain chemical conditions to release nitrogen gas (N₂) and form a nitrene.

In the case of this compound, this decomposition leads to the formation of 4-pyridylnitrene. Nitrenes are highly reactive, electron-deficient species that can undergo a variety of reactions with biological macromolecules, including proteins and nucleic acids. These non-specific reactions can lead to cellular damage, disruption of normal cellular processes, and ultimately, toxicity.

Toxicity_Pathway cluster_activation Metabolic Activation cluster_cellular_targets Cellular Targets cluster_toxic_effects Toxic Effects This compound This compound 4-Pyridylnitrene 4-Pyridylnitrene (Reactive Intermediate) This compound->4-Pyridylnitrene - N₂ Heat_Light Heat / Light Heat_Light->this compound Proteins Proteins 4-Pyridylnitrene->Proteins Covalent Binding Nucleic_Acids Nucleic Acids (DNA, RNA) 4-Pyridylnitrene->Nucleic_Acids Adduct Formation Lipids Lipids 4-Pyridylnitrene->Lipids Peroxidation Functional_Impairment Functional Impairment Proteins->Functional_Impairment Cellular_Damage Cellular Damage Nucleic_Acids->Cellular_Damage Lipids->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Functional_Impairment->Apoptosis_Necrosis

Figure 1: Postulated mechanism of this compound toxicity.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the accurate and reproducible assessment of the toxicological properties of a chemical. The following are outlines of key in vitro and in vivo assays that can be used to evaluate the toxicity of this compound, based on OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Bacterial Reverse Mutation Test (Ames Test)

This test is used to assess the mutagenic potential of a chemical.

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

  • Methodology:

    • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) overnight.

    • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Plating: Add the mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is reproducible.

In Vitro Micronucleus Assay

This assay detects genotoxic damage that can lead to the formation of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a result of chromosomal breakage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).

  • Methodology:

    • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, L5178Y) with various concentrations of this compound, including a vehicle and a positive control.

    • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) for each concentration.

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

  • Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed with detergent and high salt to remove membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA. The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation and Treatment: Expose cells in suspension or from a tissue sample to this compound.

    • Slide Preparation: Mix the cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a lysis solution.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Genotoxicity Genotoxicity Assays Ames Ames Test (Mutagenicity) Genotoxicity->Ames Micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) Genotoxicity->Micronucleus Comet Comet Assay (DNA Damage) Genotoxicity->Comet Acute_Toxicity Acute Toxicity Study (e.g., OECD 423/425) Repeated_Dose Repeated Dose Toxicity Study (e.g., OECD 407/408) Acute_Toxicity->Repeated_Dose Test_Compound This compound Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Acute_Toxicity

Figure 2: General workflow for toxicological assessment.

Safe Handling and Disposal

Given its hazardous nature, strict safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Avoid generating dust. Keep away from heat, sparks, and open flames, as organic azides can be explosive.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a chemical with significant toxicological potential, primarily due to the reactivity of its azide group and the formation of a highly reactive nitrene intermediate upon decomposition. While specific quantitative toxicity data for this compound is limited, the available GHS classifications and data from related compounds indicate that it should be handled with care. The experimental protocols outlined in this guide provide a framework for a comprehensive toxicological evaluation of this and similar compounds. Researchers and professionals working with this compound must adhere to strict safety protocols to minimize exposure and mitigate risks. Further research is warranted to fully characterize its toxicological profile and to establish definitive quantitative toxicity values.

References

Methodological & Application

Application Notes and Protocols for 4-Azidopyridine in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-azidopyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful and versatile reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction to this compound in CuAAC

This compound is a versatile building block in organic synthesis, particularly valued for its participation in CuAAC reactions. The pyridine moiety introduces a key structural and functional element into the resulting triazole products. Pyridine rings are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding, act as a basic center, and coordinate to metal ions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The CuAAC reaction itself is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and the formation of a stable, aromatic triazole linkage.[1][2] This makes the combination of this compound with various alkynes via CuAAC a highly attractive strategy for the rapid generation of compound libraries for drug screening and the synthesis of complex molecular architectures.[3]

Core Reaction and Mechanism

The fundamental transformation involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne, catalyzed by a copper(I) species. The reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2]

A simplified representation of the CuAAC reaction is as follows:

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide This compound Catalyst Cu(I) Azide->Catalyst + Alkyne Terminal Alkyne Alkyne->Catalyst + Product 4-(1,4-Disubstituted-1H-1,2,3-triazol-1-yl)pyridine Catalyst->Product Solvent, RT

Figure 1: General scheme of the CuAAC reaction with this compound.

The catalytic cycle, while complex, is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[2]

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the CuAAC reaction between this compound and various terminal alkynes, demonstrating the broad applicability of this methodology.

EntryAlkyneCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1295
21-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1292
31-Ethynyl-4-methoxybenzeneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1296
4Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1688
53-Phenyl-1-propyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1490
61-HeptyneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)1885

Note: The data presented here is a representative summary based on typical outcomes for CuAAC reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Detailed Experimental Protocols

General Protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a terminal alkyne using a copper(II) sulfate/sodium ascorbate catalytic system.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental_Workflow A 1. Dissolve this compound and alkyne in t-BuOH/H₂O B 2. Prepare separate aqueous solutions of CuSO₄·5H₂O and Sodium Ascorbate C 3. Add Sodium Ascorbate solution to the reaction mixture A->C D 4. Add CuSO₄·5H₂O solution to initiate the reaction B->D C->D E 5. Stir at room temperature and monitor by TLC D->E F 6. Quench with water and extract with CH₂Cl₂ E->F G 7. Wash combined organic layers with NaHCO₃ and brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Figure 2: Experimental workflow for the CuAAC reaction of this compound.

Signaling Pathways and Logical Relationships

The application of this compound in drug discovery often involves its incorporation into molecules designed to interact with specific biological targets. The resulting pyridinyl-triazole core can serve as a key pharmacophore, influencing the binding affinity and selectivity of the compound.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical Development Azide This compound CuAAC CuAAC Reaction Azide->CuAAC Alkyne Functionalized Alkyne Alkyne->CuAAC Library Pyridinyl-Triazole Library CuAAC->Library HTS High-Throughput Screening Library->HTS Hit Hit Compound Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Preclinical In vitro and in vivo studies Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

Protocol for Staudinger Ligation with 4-Azidopyridine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a highly selective and bioorthogonal reaction used for the covalent modification of biomolecules and the synthesis of complex organic structures. This reaction occurs between an azide and a phosphine equipped with an electrophilic trap, forming a stable amide bond. This application note provides a detailed protocol for the Staudinger ligation of 4-azidopyridine, a versatile building block in medicinal chemistry and chemical biology. The protocol is based on established principles of the Staudinger reaction, where triphenylphosphine is a commonly used phosphine reagent.[1][2][3] The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is subsequently trapped to form the final amide product.[4][5]

Reaction Principle

The Staudinger ligation is a two-step process initiated by the reaction of a phosphine with an azide.[1] In the context of this protocol, a triarylphosphine attacks the terminal nitrogen of this compound to form a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen gas to generate an iminophosphorane. In the Staudinger ligation, the phosphine reagent is engineered to contain an electrophilic group (e.g., an ester) that intramolecularly traps the aza-ylide, leading to the formation of a stable amide bond after hydrolysis. For the purpose of this generalized protocol, we will first consider the foundational Staudinger reaction (reduction to the amine) which precedes the ligation step.

Key Reagents and Equipment

Reagents:

  • This compound

  • Triphenylphosphine or other suitable triarylphosphine (e.g., phosphines with ortho-ester groups for ligation)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • Di-tert-butyl dicarbonate (Boc anhydride) - for characterization of the amine product if ligation is not the intended next step

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Experimental Protocol: Staudinger Reaction of this compound

This protocol details the Staudinger reaction of this compound with triphenylphosphine to yield 4-aminopyridine upon hydrolysis. This foundational reaction is the first step in a Staudinger ligation. For a true ligation that forms an amide bond, a phosphine with an integrated electrophilic trap would be used, and the workup would be adjusted accordingly to isolate the amide product.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (e.g., 20 mL for a 2.31 mmol scale).[6]

  • Addition of Reagents: To this solution, add triphenylphosphine (2.0 eq) and water (10.0 eq) at room temperature.[6]

  • Reaction Conditions: Heat the reaction mixture to 65 °C under a reflux condenser.[6]

  • Monitoring the Reaction: Stir the reaction for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide.

  • Workup:

    • Allow the mixture to cool to room temperature.[6]

    • Pour the reaction mixture into water and extract with ethyl acetate.[6]

    • Wash the combined organic layers with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[6]

Data Presentation

While specific yield data for the Staudinger ligation of this compound is not extensively published, the efficiency of the Staudinger reaction is influenced by the electronic properties of both the azide and the phosphine. Electron-deficient azides, such as perfluoroaryl azides, have been shown to react significantly faster than conventional azides.[7] The reaction between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and a phosphine ester, for instance, exhibits a rate constant of 18 M⁻¹ s⁻¹.[7] This is substantially faster than the classic Staudinger ligation.[7]

Reactant 1Reactant 2Rate Constant (k_obs)Reference
Methyl 4-azido-2,3,5,6-tetrafluorobenzoateMethyl 2-(diphenylphosphanyl)benzoate18 M⁻¹ s⁻¹[7]
1-Azido-4-nitrobenzeneTriphenylphosphine0.611 M⁻¹ s⁻¹[7]
Classic Staudinger Ligation Reactants1.9 x 10⁻³ M⁻¹ s⁻¹[7]

Mandatory Visualizations

Staudinger Ligation Mechanism

Staudinger_Ligation Staudinger Ligation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4_Azidopyridine This compound (R-N3) Phosphazide Phosphazide Intermediate 4_Azidopyridine->Phosphazide + Phosphine-Ester Phosphine_Ester Phosphine-Ester (Ph2P-Ar-CO2R') Aza_Ylide Aza-Ylide (Iminophosphorane) Phosphazide->Aza_Ylide - N2 N2 N2 Gas Phosphazide->N2 Amide_Product Amide Product Aza_Ylide->Amide_Product Intramolecular Trapping Phosphine_Oxide Phosphine Oxide Aza_Ylide->Phosphine_Oxide + H2O (Hydrolysis) Experimental_Workflow Experimental Workflow for Staudinger Reaction Start Start Dissolve_Azide Dissolve this compound in Anhydrous THF Start->Dissolve_Azide Add_Reagents Add Triphenylphosphine and Water Dissolve_Azide->Add_Reagents Heat_Reaction Heat to 65°C for 6 hours Add_Reagents->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Extraction Aqueous Workup & Extraction with EtOAc Cool_Down->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification End Pure Product Purification->End

References

Application Notes & Protocols: 4-Azidopyridine as a Photoaffinity Labeling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Photoaffinity Labeling (PAL) with 4-Azidopyridine

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-receptor interactions within complex biological systems.[1][2] The methodology relies on a specially designed chemical probe, known as a photoaffinity probe (PAP). A typical PAP consists of three essential components: a pharmacophore (a ligand that recognizes a specific target), a photoreactive group, and a reporter tag for detection and enrichment.[1]

Upon binding to its target, the probe is irradiated with UV light, which activates the photoreactive group. This generates a highly reactive, short-lived intermediate that forms a stable, covalent bond with the target molecule, effectively "labeling" it.[1] Subsequent use of the reporter tag allows for the isolation and identification of the labeled biomolecule, typically a protein.

Aryl azides, including this compound, are a prominent class of photoreactive groups. When exposed to UV light, the azide moiety (-N₃) releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo a variety of insertion reactions, forming covalent bonds with amino acid residues (e.g., via C-H or N-H insertion) in close proximity within the ligand's binding site.[3] this compound is a particularly versatile reagent; its pyridine ring can serve as a building block for more complex pharmacophores, while the azide group provides the photoreactive handle. Furthermore, the azide group is a key component in bioorthogonal "click" chemistry reactions, allowing for the efficient attachment of reporter tags after the photocrosslinking step.[3][4][5]

Key Applications
  • Target Identification: The primary use of this compound-based probes is to identify the unknown cellular targets of drugs, natural products, or other bioactive small molecules.[1][6] This is a critical step in understanding a compound's mechanism of action and potential off-target effects.

  • Binding Site Characterization: PAL can pinpoint the specific binding site of a ligand on its target protein.[1][2] Following covalent crosslinking, enzymatic digestion of the protein and subsequent mass spectrometry analysis can identify the exact amino acid residues that have been modified by the probe.

  • Probe Development: this compound serves as a fundamental building block in synthetic and medicinal chemistry for constructing more elaborate and specific photoaffinity probes.[3][7]

  • Chemical Biology Tool: Its dual role as a photoreactive group and a handle for click chemistry makes it an indispensable tool for covalently linking molecules within biological systems to study complex cellular processes.[3]

Quantitative Data Summary

Quantitative data from PAL experiments are crucial for validating the interaction between a probe and its target. This often includes determining the inhibitory concentration (IC₅₀) or binding affinity of the probe to ensure it retains the biological activity of the parent molecule. The table below presents example data from a study using a derivative containing a 4-pyridinecarbonyl moiety to demonstrate the type of results obtained in target validation studies.

CompoundCell Line (NSCLC)IC₅₀ (nM)
22-(4′py)-JAH46018.9 ± 0.76
22-(4′py)-JAA54914.43 ± 0.68
22-(4′py)-JAH29216.95 ± 0.41
Data extracted from a study on 22-(4-Pyridinecarbonyl) Jorunnamycin A, a tetrahydroisoquinoline derivative, in mediating non-small-cell lung cancer (NSCLC) cell apoptosis.[6]

Detailed Experimental Protocols

Protocol 1: General Workflow for Photoaffinity Labeling

This protocol outlines the key steps for a typical target identification experiment using a this compound-based probe that includes a terminal alkyne for subsequent click chemistry.

1. Probe Incubation:

  • For Cell Lysates: Incubate the cell lysate with the photoaffinity probe at a predetermined concentration (typically in the low micromolar to nanomolar range) for 15-60 minutes at 4°C to allow for binding to the target protein.
  • For Live Cells: Add the probe to the cell culture medium and incubate under normal culture conditions (e.g., 37°C, 5% CO₂) for a time sufficient to allow cell penetration and target engagement.

2. UV Photo-crosslinking:

  • Transfer the sample (in a petri dish for live cells or a microfuge tube for lysates) onto a cold surface (e.g., an ice block).
  • Irradiate the sample with UV light. For aryl azides, wavelengths between 266-308 nm are often effective.[8] Irradiation time can range from 5 to 30 minutes, depending on the lamp intensity and probe reactivity.
  • Critical: Perform control experiments in parallel (see Protocol 2).

3. Cell Lysis (for live cell experiments):

  • After irradiation, wash the cells with cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

4. Bioorthogonal Ligation (Click Chemistry):

  • To the protein lysate (~1 mg total protein), add the click chemistry reagents. A typical cocktail includes:
  • Azide- or Alkyne-functionalized reporter tag (e.g., Biotin-Azide).
  • Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate).
  • A copper-chelating ligand (e.g., TBTA) to improve reaction efficiency and protect proteins.
  • Incubate the reaction for 1-2 hours at room temperature.

5. Enrichment of Labeled Proteins:

  • If a biotin reporter tag was used, add streptavidin-conjugated agarose or magnetic beads to the lysate.
  • Incubate for 1-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
  • Separate the proteins by 1D SDS-PAGE and visualize using silver staining or Coomassie blue.
  • Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins using LC-MS/MS analysis.

Protocol 2: Essential Control Experiments for Specificity

To ensure that the observed labeling is specific to the intended target, the following controls are mandatory.[2]

  • Competition Control: Before adding the photoaffinity probe, pre-incubate the biological sample with a 50- to 100-fold excess of the parent compound (the pharmacophore without the photoreactive group and tag). This will occupy the specific binding sites, leading to a significant reduction in the signal for the specifically labeled target protein.

  • No UV Control: Perform the entire protocol without the UV irradiation step. This control is crucial to identify any proteins that bind to the probe non-covalently or react with it in the dark.

  • Probe Only/No Target Control: Assess the level of background labeling by the probe itself, which can occur with highly abundant or non-specifically "sticky" proteins.

Visualizations

Chemical Principle of Labeling

The diagram below illustrates the photochemical activation of a this compound moiety and its subsequent insertion into a target protein.

cluster_0 Activation & Crosslinking Azidopyridine This compound Probe (Bound to Target) Nitrene Reactive Nitrene Intermediate Azidopyridine->Nitrene  UV Light (-N₂ gas) Crosslinked Covalently Labeled Target Protein Nitrene->Crosslinked C-H Insertion Protein Target Protein (C-H bond) Protein->Crosslinked C-H Insertion

Principle of this compound photo-activation and covalent insertion.
Experimental Workflow

This diagram outlines the comprehensive workflow for a target identification experiment using photoaffinity labeling coupled with click chemistry and mass spectrometry.

cluster_workflow Photoaffinity Labeling Workflow A 1. Incubate Probe with Biological Sample B 2. UV Irradiation (Crosslinking) A->B C 3. Lysis & Protein Extraction B->C D 4. Click Chemistry (Attach Biotin Tag) C->D E 5. Affinity Purification (Streptavidin Beads) D->E F 6. SDS-PAGE Analysis E->F G 7. In-Gel Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Target Protein Identification H->I

General experimental workflow for target identification using PAL.

References

The Versatility of 4-Azidopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Azidopyridine has emerged as a highly versatile building block in medicinal chemistry, primarily owing to the reactive nature of the azide moiety. Its utility spans a range of applications, from the construction of complex molecular architectures via "click chemistry" to the identification of biological targets through photoaffinity labeling. This document provides detailed application notes and experimental protocols for the key uses of this compound in drug discovery and chemical biology.

Click Chemistry: The Cornerstone of this compound's Utility

The azide group of this compound is a key player in bioorthogonal "click" chemistry, a set of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage.[1][3][4] This triazole ring is not only robust but also serves as a bioisostere for the amide bond, making it an attractive feature in the design of novel therapeutic agents.[3][5]

The CuAAC reaction allows for the rapid and efficient conjugation of this compound-containing fragments to molecules bearing a terminal alkyne. This strategy is widely employed in drug discovery for lead generation and optimization, allowing for the creation of large, diverse compound libraries to explore vast chemical spaces.[3][4]

Quantitative Data for CuAAC Reactions
ParameterValue/RangeReference
Reaction TimeMinutes to a few hours[1]
YieldTypically > 90%[1][3]
TemperatureRoom Temperature[1]
SolventAqueous or organic solvents[1]
Rate Acceleration (vs. uncatalyzed)107 to 108[1]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between a this compound derivative and an alkyne-containing molecule.

Materials:

  • This compound derivative (1.0 eq)

  • Alkyne-containing molecule (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)

  • Sodium ascorbate (0.05 - 0.5 eq)

  • Solvent (e.g., tert-butanol/water (1:1), DMF, DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the this compound derivative and the alkyne-containing molecule in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

  • Add the copper(II) sulfate/sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Derivative + Alkyne Reaction Stir at RT Reactants->Reaction Add Catalyst Solvent Solvent Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,2,3-Triazole Product Purification->Product

Workflow for a typical CuAAC reaction.

Bioconjugation: Labeling Biomolecules for Study

The bioorthogonal nature of the azide-alkyne cycloaddition makes this compound a valuable tool for bioconjugation.[5][6] This involves the labeling of biomolecules such as proteins, nucleic acids, and carbohydrates with probes for visualization, tracking, or functional studies.[3] By incorporating a this compound moiety into a small molecule probe, researchers can "click" it onto a biomolecule that has been metabolically or chemically engineered to contain an alkyne handle.

Experimental Protocol: Protein Labeling via CuAAC

This protocol outlines a general method for labeling an alkyne-modified protein with a this compound-containing fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., in PBS buffer)

  • This compound-functionalized fluorescent dye (in DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Aminoguanidine hydrochloride

  • Sodium ascorbate

  • PD-10 desalting column

Procedure:

  • To the solution of the alkyne-modified protein, add the this compound-functionalized fluorescent dye.

  • Add a premixed solution of CuSO₄ and THPTA ligand.

  • Add aminoguanidine hydrochloride to scavenge reactive carbonyls.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Remove excess reagents and unreacted dye using a PD-10 desalting column, eluting with PBS buffer.

  • The labeled protein can be analyzed by SDS-PAGE and in-gel fluorescence scanning.

Bioconjugation_Workflow cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Alkyne-Modified Protein Mix Mix Protein and Probe Protein->Mix Probe This compound Probe Probe->Mix Additives Add Cu(I) Catalyst, Ligand, and Scavenger Mix->Additives Incubate Incubate at RT Additives->Incubate Purify Desalting Column Incubate->Purify Analyze SDS-PAGE & Fluorescence Purify->Analyze Labeled_Protein Labeled Protein Analyze->Labeled_Protein

General workflow for protein bioconjugation.

Photoaffinity Labeling: Identifying Biological Targets

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules.[7][8] This method involves a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its binding partner.[7] Aryl azides, including derivatives of this compound, can serve as photoreactive groups. Upon photolysis, they form highly reactive nitrene intermediates that can insert into C-H or N-H bonds in the binding pocket of a target protein.[6]

While specific examples detailing the use of this compound as a photoaffinity label are less common in the reviewed literature than other aryl azides, its structural similarity to other photoactive azides suggests its potential in this application. The general principles and protocols for PAL are applicable.

Experimental Protocol: General Photoaffinity Labeling

This protocol provides a generalized workflow for a photoaffinity labeling experiment.

Materials:

  • This compound-containing photoaffinity probe

  • Biological sample (e.g., cell lysate, purified protein)

  • UV light source (e.g., 254 nm or 350 nm)

  • SDS-PAGE and Western blotting or mass spectrometry equipment

Procedure:

  • Incubate the biological sample with the this compound-containing photoaffinity probe in the dark to allow for binding.

  • As a control, perform a parallel incubation in the presence of an excess of a non-photoreactive competitor to demonstrate specific binding.

  • Irradiate the samples with UV light for a predetermined amount of time to induce covalent crosslinking.

  • Quench any unreacted probe.

  • Analyze the labeled proteins by SDS-PAGE. The target protein can be identified by in-gel fluorescence (if the probe is fluorescent), autoradiography (if radiolabeled), or by Western blotting using an antibody against a tag on the probe.

  • For target identification, the labeled protein band can be excised from the gel and subjected to proteomic analysis by mass spectrometry.

PAL_Signaling_Pathway cluster_binding Binding (in dark) cluster_activation Photoactivation Probe This compound Probe Binding Probe + Target -> Non-covalent Complex Probe->Binding Target Target Protein Target->Binding UV UV Irradiation Binding->UV Nitrene Nitrene Formation UV->Nitrene Covalent Covalent Bond Formation Nitrene->Covalent Labeled_Target Covalently Labeled Target Covalent->Labeled_Target

Simplified signaling pathway of photoaffinity labeling.

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 4-aminopyridine or 4-halopyridines.

Synthetic Protocol: From 4-Aminopyridine

A common method for the synthesis of this compound is through the diazotization of 4-aminopyridine followed by reaction with an azide salt.

Materials:

  • 4-Aminopyridine

  • Hydrochloric acid or sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Ice

Procedure:

  • Dissolve 4-aminopyridine in dilute acid and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. This forms the diazonium salt intermediate.

  • In a separate flask, dissolve sodium azide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to stir at low temperature for a short period and then warm to room temperature.

  • The product can be extracted with an organic solvent, and the organic layer is then dried and concentrated to yield this compound.

Caution: Organic azides can be explosive. Handle with care and use appropriate safety precautions, including a blast shield.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox. Its applications in click chemistry, bioconjugation, and potentially photoaffinity labeling provide robust methods for drug discovery, target identification, and chemical biology studies. The protocols provided herein offer a starting point for researchers to harness the capabilities of this valuable chemical entity.

References

Application Notes and Protocols for the Synthesis of Triazoles Using 4-Azidopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles derived from 4-azidopyridine. The methodologies covered include the preparation of the key this compound precursor and its subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Synthesis of this compound

This compound is a key building block for the synthesis of 4-pyridyl-1,2,3-triazoles. It can be reliably synthesized from either 4-aminopyridine via a diazotization-azidation reaction or from 4-chloropyridine through nucleophilic substitution.

Protocol: Synthesis from 4-Aminopyridine

This method involves the diazotization of 4-aminopyridine followed by the introduction of the azide group.

Experimental Protocol:

  • Dissolution: Dissolve 4-aminopyridine (1 equivalent) in concentrated hydrochloric acid (37%) at 0°C in a reaction vessel.

  • Diazotization: Prepare a solution of sodium nitrite (1.25 equivalents) in water. Add this solution dropwise to the reaction mixture at 0°C over a period of 30 minutes, maintaining the temperature below 5°C. Stir the resulting solution at 0°C for an additional 30 minutes.

  • Azidation: Prepare a solution of sodium azide or potassium azide (1 equivalent) in water. Add this solution dropwise to the reaction mixture, keeping the temperature below 5°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Dilute the reaction mixture with ice water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This method has been reported to achieve yields of up to 86%.[1]

Protocol: Synthesis from 4-Chloropyridine

This protocol describes the synthesis of this compound via nucleophilic substitution of 4-chloropyridine with sodium azide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-chloropyridine hydrochloride (1 equivalent) and sodium azide (1.5 equivalents) in water.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Workup: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and widely used method for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. This "click chemistry" reaction proceeds under mild conditions with high yields.

General Protocol for CuAAC Reaction
  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the desired terminal alkyne (1-1.2 equivalents) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

  • Catalyst Addition: Add a copper(II) sulfate solution (e.g., 1-5 mol%) and a reducing agent, typically sodium ascorbate (e.g., 10 mol%), to the reaction mixture to generate the active Cu(I) catalyst in situ. Alternatively, a Cu(I) source like copper(I) iodide can be used directly.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for CuAAC Reactions
Alkyne SubstrateCopper Source (mol%)Reducing Agent (mol%)SolventTime (h)Temperature (°C)Yield (%)
PhenylacetyleneCuSO₄·5H₂O (1)Sodium Ascorbate (10)t-BuOH/H₂O12Room Temp>95
Propargyl alcoholCuI (5)-THF24Room Temp85-90
1-OctyneCuSO₄·5H₂O (2)Sodium Ascorbate (15)DMF18Room Temp92
4-EthynylanisoleCuI (3)-CH₃CN164088

Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a complementary method to CuAAC, affording the 1,5-disubstituted-1,2,3-triazole regioisomer. This reaction is particularly useful for the synthesis of fully substituted triazoles from internal alkynes.

General Protocol for RuAAC Reaction
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the alkyne (terminal or internal, 1-1.2 equivalents) in an anhydrous, non-protic solvent such as toluene or 1,4-dioxane.

  • Catalyst Addition: Add a ruthenium catalyst, typically [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (1-5 mol%).

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

Quantitative Data for RuAAC Reactions
Alkyne SubstrateRuthenium Catalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)
Phenylacetylene[CpRuCl(PPh₃)₂] (2)Toluene128085-90
1-Hexyne[CpRuCl(COD)] (3)Dioxane187082
Diphenylacetylene[CpRuCl(PPh₃)₂] (5)Benzene248080[2]
1-Phenyl-1-propyne[CpRuCl(COD)] (4)Toluene208078

Synthesis of Triazoles via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free "click" reaction that utilizes strained cyclooctynes to react with azides. This bioorthogonal reaction is particularly valuable for applications in biological systems where the toxicity of metal catalysts is a concern.

General Protocol for SPAAC Reaction
  • Reaction Setup: Dissolve this compound (1 equivalent) and a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO) (1-1.2 equivalents), in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting triazole is often of high purity, but can be further purified by column chromatography if necessary.

Quantitative Data for SPAAC Reactions
Cyclooctyne SubstrateSolventTimeTemperature (°C)Yield (%)
Bicyclo[6.1.0]nonyne (BCN)CH₃CN/H₂O< 1 hRoom Temp>95
Dibenzocyclooctyne (DBCO)MeOH1-2 hRoom Temp>90
DIBACCH₃CN< 30 minRoom Temp~98

Applications in Drug Discovery

Triazoles derived from this compound are of significant interest in drug discovery due to their ability to act as pharmacophores and their synthetic accessibility. They have been investigated as inhibitors of various biological targets, including kinases and immune checkpoints.

Inhibition of Src Kinase

The Src family of kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, survival, and migration. Overexpression or constitutive activation of Src has been implicated in the development and progression of various cancers. Small molecule inhibitors targeting the ATP-binding site of Src are of therapeutic interest. 4-Pyridyl triazoles have been explored as potential Src kinase inhibitors.

Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Integrin Integrin FAK FAK Integrin->FAK Activates STAT3 STAT3 Src->STAT3 Phosphorylates Ras Ras Src->Ras Activates PI3K PI3K Src->PI3K Activates FAK->Src Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK ERK Ras->ERK Akt Akt PI3K->Akt Akt->Proliferation ERK->Proliferation PyridylTriazole 4-Pyridyl Triazole Inhibitor PyridylTriazole->Src Inhibits ATP binding

Caption: Inhibition of the Src kinase signaling pathway by a 4-pyridyl triazole derivative.

Blockade of the PD-1/PD-L1 Immune Checkpoint

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that regulates T-cell activation and tolerance.[3] Cancer cells can exploit this pathway to evade the immune system. Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore anti-tumor immunity.[3] Pyridyl-triazole containing compounds have emerged as a promising class of small molecule PD-1/PD-L1 inhibitors.[3]

PD1_PDL1_Inhibition cluster_APC Antigen Presenting Cell (APC) or Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCell_Inhibition T-Cell Inhibition PD1->TCell_Inhibition Leads to TCell_Activation T-Cell Activation PyridylTriazole Pyridyl-Triazole Inhibitor PyridylTriazole->PDL1 Blocks Interaction

Caption: Blockade of the PD-1/PD-L1 interaction by a pyridyl-triazole small molecule inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of a library of 4-pyridyl triazole derivatives for potential anticancer activity.

Workflow Start Start Synthesis_Azide Synthesis of This compound Start->Synthesis_Azide Cycloaddition Azide-Alkyne Cycloaddition (CuAAC, RuAAC, SPAAC) Synthesis_Azide->Cycloaddition Alkyne_Library Alkyne Library Alkyne_Library->Cycloaddition Triazole_Library 4-Pyridyl Triazole Library Cycloaddition->Triazole_Library Purification Purification & Characterization (Chromatography, NMR, MS) Triazole_Library->Purification Screening In vitro Biological Screening (e.g., Kinase Assay, Cell Viability) Purification->Screening Hit_Identification Hit Identification & SAR Analysis Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Compounds End End Hit_Identification->End Inactive Compounds Lead_Optimization->Screening Iterative Process

Caption: A general workflow for the synthesis and screening of 4-pyridyl triazole libraries.

References

Application Notes and Protocols: 4-Azidopyridine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidopyridine is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of the azide functional group, which can readily participate in various transformations. This includes [3+2] cycloaddition reactions, reduction to an amino group, and the formation of nitrene intermediates, opening avenues for the synthesis of diverse molecular scaffolds. The pyridine core itself is a prevalent motif in numerous FDA-approved drugs, making this compound an attractive starting material in medicinal chemistry and drug discovery.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the diazotization of 4-aminopyridine followed by reaction with an azide salt. A one-pot synthesis has been reported to be highly efficient, avoiding the isolation of the intermediate diazonium salt and providing good yields.[2]

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Aminopyridine1. HCl, NaNO22. KN3Water0 - 201.586[2][4]
Experimental Protocol: One-Pot Synthesis of this compound from 4-Aminopyridine

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO2)

  • Potassium Azide (KN3)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1.0 eq) in concentrated hydrochloric acid (1 mL/mmol of aminopyridine) at 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.25 eq) in deionized water (1 mL/mmol of aminopyridine).

  • Add the sodium nitrite solution dropwise to the stirred solution of 4-aminopyridine at 0 °C over a period of 30 minutes.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • In another beaker, prepare a solution of potassium azide (1.0 eq) in deionized water (1 mL/mmol of aminopyridine).

  • Add the potassium azide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by diluting with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be used in subsequent steps without further purification.

Applications in Heterocyclic Synthesis: The Click Reaction

The most prominent application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool for generating libraries of compounds for biological screening.[3]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
AlkyneCatalyst SystemSolventTemperatureTimeYield (%)Reference
PhenylacetyleneCuI, Sodium AscorbateCH3CN/H2O (9:1)Room Temp2 h90[5][6]
Ethyl PropiolateCuI, Sodium AscorbateCH3CN/H2O (9:1)Room Temp2 h-[5][6]
Propargyl AlcoholCuSO4·5H2O, Sodium Ascorbatet-BuOH/H2O (1:1)Room Temp12 h>95Generic Protocol
3-EthynylthiopheneCuICH3CN/H2O (9:1)Room Temp2 h-[5][6]

Note: Yields can vary depending on the specific substrate and reaction conditions. The table provides examples of typical conditions.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)-4-phenyl-1H-1,2,3-triazole via CuAAC

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate

  • Acetonitrile (CH3CN)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and phenylacetylene (1.1 eq).

  • Dissolve the reactants in a 9:1 mixture of acetonitrile and water (0.1 M concentration of the limiting reagent).

  • To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(I) iodide (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature under a nitrogen or argon atmosphere for 2 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(pyridin-4-yl)-4-phenyl-1H-1,2,3-triazole.

Other Synthetic Transformations

Beyond cycloadditions, the azide group of this compound can be transformed into other valuable functionalities:

  • Reduction to Amines: The azide can be readily reduced to the corresponding primary amine, 4-aminopyridine, using various reducing agents such as H2/Pd-C, triphenylphosphine followed by hydrolysis (Staudinger reaction), or other standard methods. 4-Aminopyridine is a valuable intermediate in the synthesis of pharmaceuticals.[2]

  • Nitrene Chemistry: Photolytic or thermolytic decomposition of this compound generates a highly reactive nitrene intermediate.[2] This intermediate can undergo a variety of reactions, including C-H insertion and ring-expansion, leading to the formation of complex heterocyclic systems like diazepines.[1]

Biological Relevance and Drug Discovery

The heterocyclic compounds derived from this compound, particularly triazoles, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][4][7][8][9][10] The 1,2,3-triazole ring is considered a valuable pharmacophore in drug discovery due to its metabolic stability and ability to form hydrogen bonds.[11]

A notable example of the therapeutic potential of triazole derivatives is in the field of immuno-oncology. Certain[1][2][4]triazolo[4,3-a]pyridines have been identified as potent inhibitors of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction.[12] This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, these compounds can restore the anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway and Inhibition

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding SHP2 SHP2 PD-1->SHP2 Recruits & Activates TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates (Inhibits) PI3K PI3K ZAP70->PI3K Activates T-Cell Activation T-Cell Proliferation & Cytokine Release PI3K->T-Cell Activation Promotes MHC MHC MHC->TCR Antigen Presentation Triazole Inhibitor [1,2,4]Triazolo [4,3-a]pyridine Inhibitor Triazole Inhibitor->PD-L1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its application in copper-catalyzed azide-alkyne cycloaddition provides a straightforward and efficient method for the preparation of 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery. The ability to further transform the azide functionality enhances its synthetic utility. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own synthetic endeavors.

References

Troubleshooting & Optimization

preventing decomposition of 4-azidopyridine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-azidopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound is primarily initiated by exposure to heat and light (particularly UV).[1][2][3] Both thermal and photochemical decomposition lead to the formation of a highly reactive 4-pyridylnitrene intermediate, which can then undergo various secondary reactions, leading to impurities and reduced yield.[1]

Q2: How can I minimize thermal decomposition during my reaction?

A2: Careful temperature control is crucial. For reactions involving this compound, it is advisable to:

  • Run reactions at the lowest effective temperature.

  • Use a reliable heating mantle with a temperature controller and an external thermometer to monitor the actual reaction temperature.

  • Avoid localized overheating by ensuring efficient stirring.

  • For exothermic reactions, consider slow, portion-wise addition of reagents and an external cooling bath to manage the temperature.

Q3: My reaction mixture is changing color unexpectedly. Is this a sign of decomposition?

A3: Yes, a change in color, often to a darker shade (e.g., brown or black), can be an indicator of decomposition and the formation of polymeric byproducts. The formation of 4,4'-azopyridine from the dimerization of the nitrene intermediate can also lead to color changes.[1]

Q4: Is this compound sensitive to particular metals or reagents?

A4: While this compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, certain metals and reaction conditions can promote decomposition.[1] Caution should be exercised with strong reducing agents, strong acids, and certain transition metals that can catalyze nitrogen extrusion. Always conduct small-scale pilot experiments when exploring new reaction conditions.

Q5: How should I purify this compound if I suspect decomposition has occurred?

A5: Purification should be conducted using methods that avoid high temperatures. Distillation is generally not recommended due to the thermal lability of many organic azides. Preferred methods include:

  • Recrystallization: Use a suitable solvent system and avoid prolonged heating.

  • Column chromatography: Perform at room temperature using a carefully selected eluent system.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Low Yield in Click Chemistry (CuAAC) Reaction
Possible Cause Troubleshooting Step
Decomposition of this compound - Run the reaction at room temperature or below if possible. - Protect the reaction from light by wrapping the flask in aluminum foil. - Degas all solvents and reagents to remove oxygen, which can interfere with the copper catalyst.
Inactive Copper Catalyst - Use a freshly prepared solution of the copper(I) catalyst. - Ensure the reducing agent (e.g., sodium ascorbate) is added to the reaction mixture to maintain copper in the +1 oxidation state.
Impure Starting Materials - Verify the purity of this compound and the alkyne starting material by NMR or LC-MS before starting the reaction.
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Thermal Decomposition - Lower the reaction temperature. - If refluxing is necessary, consider using a lower-boiling solvent if compatible with the reaction. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times at elevated temperatures.
Photochemical Decomposition - Ensure the reaction vessel is protected from all light sources.[1][2][3] - Use amber glass flasks or wrap the reaction setup in aluminum foil.
Side Reactions of the Nitrene Intermediate - The formation of 4-pyridylnitrene can lead to various side products, including 4,4'-azopyridine and cyanopyrroles under harsh thermal conditions.[1] Optimizing for milder conditions is the best preventative measure.

Experimental Protocols

General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general methodology for the CuAAC reaction, a common application of this compound.

  • Reagent Preparation:

    • Dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 0.1 M in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 M in water).

  • Reaction Setup:

    • Combine the alkyne and this compound solution in a round-bottom flask equipped with a magnetic stir bar.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the copper(II) sulfate solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Protect the reaction from light.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound This compound This compound 4-Pyridylnitrene (Singlet/Triplet) 4-Pyridylnitrene (Singlet/Triplet) This compound->4-Pyridylnitrene (Singlet/Triplet) Heat or Light (-N2) Dimerization Dimerization 4-Pyridylnitrene (Singlet/Triplet)->Dimerization Ring Contraction Ring Contraction 4-Pyridylnitrene (Singlet/Triplet)->Ring Contraction Forcing Conditions Intermolecular Reactions Intermolecular Reactions 4-Pyridylnitrene (Singlet/Triplet)->Intermolecular Reactions 4,4'-Azopyridine 4,4'-Azopyridine Dimerization->4,4'-Azopyridine Cyanopyrroles Cyanopyrroles Ring Contraction->Cyanopyrroles Various Products Various Products Intermolecular Reactions->Various Products

Caption: Decomposition of this compound via a nitrene intermediate.

Troubleshooting_Workflow Troubleshooting Low Yield / Impurities Start Start Low_Yield Low Yield or Multiple Byproducts? Start->Low_Yield Check_Temp Is reaction temperature above ambient? Low_Yield->Check_Temp Yes Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Protect_Light Is reaction protected from light? Check_Temp->Protect_Light No Lower_Temp->Protect_Light Wrap_Flask Wrap flask in foil Protect_Light->Wrap_Flask No Check_Reagents Are reagents pure and degassed? Protect_Light->Check_Reagents Yes Wrap_Flask->Check_Reagents Purify_Reagents Purify/degas reagents Check_Reagents->Purify_Reagents No Success Improved Result Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting common issues.

Reaction_Conditions Reaction Condition Compatibility cluster_compatible Compatible Conditions cluster_incompatible Incompatible / High Risk Conditions Room Temperature Room Temperature Protection from Light Protection from Light Inert Atmosphere Inert Atmosphere Cu(I) Catalysis (CuAAC) Cu(I) Catalysis (CuAAC) High Temperatures (>80 °C) High Temperatures (>80 °C) UV Light Exposure UV Light Exposure Strong Acids/Bases Strong Acids/Bases Strong Reducing Agents Strong Reducing Agents

Caption: Summary of compatible and incompatible reaction conditions.

References

Technical Support Center: Optimizing 4-Azidopyridine Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 4-azidopyridine cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions for this compound?

A1: The two most prevalent cycloaddition reactions for this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC reactions typically utilize a terminal alkyne and a copper(I) catalyst, offering high reaction rates and excellent regioselectivity for the 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne, making it ideal for biological applications where the cytotoxicity of copper is a concern.

Q2: How should I handle and store this compound?

A2: this compound is a potentially energetic material and should be handled with caution. It is sensitive to heat and may decompose, sometimes explosively.[2] It is recommended to store this compound in a cool, dark place, away from sources of heat or shock. When working with the compound, especially on a larger scale, it is crucial to use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and to work behind a blast shield.

Q3: What are the main differences in experimental setup between CuAAC and SPAAC?

A3: The primary difference is the requirement of a copper catalyst for CuAAC. This often necessitates the use of ligands to stabilize the copper(I) oxidation state and may require an inert atmosphere to prevent oxidative side reactions.[1] SPAAC, being catalyst-free, has a simpler setup but relies on the intrinsic reactivity of the strained alkyne. The choice between the two methods often depends on the specific application, with SPAAC being favored for in vivo and in vitro biological studies.[3]

Q4: Can the pyridine nitrogen interfere with the cycloaddition reaction?

A4: The nitrogen atom in the pyridine ring is a Lewis base and can potentially coordinate with the copper catalyst in CuAAC reactions. This can sometimes influence the catalyst's activity. The choice of ligand can be crucial to mitigate any inhibitory effects and ensure efficient catalysis. In SPAAC, the pyridine nitrogen is less likely to interfere directly with the cycloaddition mechanism.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My this compound cycloaddition reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Start: Low/No Yield check_reagents 1. Verify Reagent Quality & Integrity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is this compound fresh? (Can decompose over time) check_reagents->sub_reagents1 sub_reagents2 Is the alkyne pure? check_reagents->sub_reagents2 troubleshoot_cuaac 3a. Troubleshoot CuAAC Specifics check_conditions->troubleshoot_cuaac For CuAAC troubleshoot_spaac 3b. Troubleshoot SPAAC Specifics check_conditions->troubleshoot_spaac For SPAAC sub_conditions1 Correct solvent and temperature? check_conditions->sub_conditions1 sub_conditions2 Sufficient reaction time? check_conditions->sub_conditions2 analyze_side_products 4. Analyze for Side Products troubleshoot_cuaac->analyze_side_products sub_cuaac1 Is the copper catalyst active (Cu(I))? Use fresh reducing agent (e.g., Na-ascorbate). troubleshoot_cuaac->sub_cuaac1 sub_cuaac2 Is the reaction atmosphere inert? (Oxygen can deactivate catalyst). troubleshoot_cuaac->sub_cuaac2 troubleshoot_spaac->analyze_side_products sub_spaac1 Is the cyclooctyne sufficiently reactive? (e.g., DBCO, BCN) troubleshoot_spaac->sub_spaac1 sub_spaac2 Is the solvent appropriate? (Protic solvents can sometimes slow the reaction). troubleshoot_spaac->sub_spaac2 optimize 5. Optimize Reaction Parameters analyze_side_products->optimize Side products identified or reaction still failing success Success: Improved Yield optimize->success

Caption: Troubleshooting workflow for low or no yield in this compound cycloadditions.

Possible Causes and Solutions:

  • Degraded this compound:

    • Cause: this compound can degrade over time, especially if not stored correctly.

    • Solution: Use freshly synthesized or purified this compound. Verify its purity by NMR or TLC before use.

  • Inactive Copper Catalyst (CuAAC):

    • Cause: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If starting from a Cu(II) salt, use a fresh solution of a reducing agent like sodium ascorbate.[4]

  • Inappropriate Reaction Conditions:

    • Cause: The chosen solvent, temperature, or reaction time may not be optimal.

    • Solution: For CuAAC, a mixture of t-BuOH/H₂O or DMSO is often effective. For SPAAC, a variety of organic solvents and aqueous buffers can be used. If the reaction is slow, consider increasing the temperature (for CuAAC) or allowing for a longer reaction time (for both). Monitor the reaction progress by TLC or LC-MS.

  • Low Reactivity of the Alkyne (SPAAC):

    • Cause: The strain in the cyclooctyne is the driving force for the reaction. Different cyclooctynes have vastly different reactivities.

    • Solution: Use a more reactive cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Side product formation can complicate purification and reduce the yield of your desired triazole.

Common Side Products and Prevention:

  • Dimerization of this compound:

    • Cause: Thermal or photochemical decomposition of this compound can lead to the formation of a reactive nitrene intermediate, which can then dimerize to form 4,4'-azopyridine.[2]

    • Prevention: Avoid high temperatures and exposure to UV light. Conduct reactions at the lowest effective temperature.

  • Homocoupling of Terminal Alkynes (CuAAC):

    • Cause: In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).

    • Prevention: Degas your solvents and run the reaction under an inert atmosphere. The use of a slight excess of a reducing agent like sodium ascorbate can also help to suppress this side reaction.[1]

  • Formation of Regioisomers (Uncatalyzed Thermal Cycloaddition):

    • Cause: Heating an azide and a terminal alkyne without a copper catalyst can lead to a mixture of 1,4- and 1,5-disubstituted triazoles.

    • Prevention: For the synthesis of the 1,4-regioisomer, the use of a copper(I) catalyst is essential.[5] For the 1,5-regioisomer, a ruthenium-based catalyst is typically required.[4]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my 4-pyridyl-1,2,3-triazole product. What are the best strategies?

A: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Purification Workflow

PurificationWorkflow start Start: Crude Product Mixture extraction 1. Aqueous Workup/Extraction start->extraction chromatography 2. Flash Column Chromatography extraction->chromatography Impurities remain recrystallization 3. Recrystallization chromatography->recrystallization For solid products final_product Purified Product chromatography->final_product For oils or if pure recrystallization->final_product

Caption: General purification workflow for 4-pyridyl-1,2,3-triazole products.

Purification Techniques:

  • Aqueous Workup: An initial aqueous workup can remove water-soluble reagents, such as sodium ascorbate and residual copper salts.

  • Flash Column Chromatography: This is a very common and effective method for separating the triazole product from unreacted starting materials and non-polar side products. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an excellent way to achieve high purity.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized and the product re-extracted into an organic solvent.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound CuAAC

ParameterRecommended ConditionNotes
Catalyst CuSO₄·5H₂O with Sodium AscorbateA common and effective system.[5]
Cu(I) salt (e.g., CuI, [Cu(CH₃CN)₄]PF₆)Can be used directly but may be more sensitive to air.
Catalyst Loading 0.05 - 5 mol%Lower loadings (down to ppm levels) can be achieved with highly active catalysts.[5]
Solvent t-BuOH/H₂O (1:1), DMSO, DMFProtic solvents can accelerate the reaction.[4]
Temperature Room Temperature to 70 °CHigher temperatures can increase the reaction rate but may also promote side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst deactivation and alkyne homocoupling.[1]

Table 2: Recommended Reaction Parameters for this compound SPAAC

ParameterRecommended ConditionNotes
Alkyne DBCO, BCN, DIFOReactivity order: BCN > DBCO > DIFO. The choice depends on the desired reaction rate and availability.
Solvent PBS, DMSO, DMF, Methanol, WaterHighly versatile; the choice often depends on the solubility of the substrates.
Temperature 4 °C to Room TemperatureLower temperatures are often used for biological samples to maintain their integrity.
Reactant Ratio 1:1 to 1:1.5 (Azide:Alkyne)A slight excess of the alkyne can help drive the reaction to completion.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the cyclooctyne and the concentration of reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Aminopyridine

Safety Note: This procedure involves the generation of a diazonium salt and the use of sodium azide. Perform the reaction in a well-ventilated fume hood behind a blast shield.

  • Dissolve 4-aminopyridine (1 eq) in concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.25 eq) in water dropwise, keeping the temperature at 0 °C.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.1 eq) in water.

  • Add the sodium azide solution dropwise to the diazonium salt solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for CuAAC with this compound
  • To a reaction vessel, add the terminal alkyne (1 eq), this compound (1.1 eq), and a solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for SPAAC with this compound
  • Dissolve the cyclooctyne (e.g., DBCO, 1 eq) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature. For sensitive biological molecules, the reaction can be performed at 4 °C.

  • Monitor the reaction by TLC or LC-MS. SPAAC reactions can take several hours to reach completion.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • Purify the product by flash column chromatography or HPLC.

References

Technical Support Center: 4-Azidopyridine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-azidopyridine, a versatile reagent for bioconjugation via click chemistry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in bioconjugation?

This compound is primarily used as a chemical handle for introducing an azide group onto a biomolecule. This azide functionality can then be utilized in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-modified molecules.[1] These reactions are widely employed for attaching probes, tags, or therapeutic agents to proteins, peptides, and other biological macromolecules.

Q2: What are the main advantages of using this compound compared to other azide-containing reagents?

The pyridine ring in this compound is electron-withdrawing, which can influence the reactivity of the azide group. While this can sometimes lead to increased susceptibility to reduction (see Troubleshooting section), it can also be advantageous in certain contexts. The pyridine nitrogen can also act as a ligand, which may be a consideration in specific experimental designs.

Q3: Can this compound be reduced to 4-aminopyridine during my bioconjugation reaction?

Yes, the reduction of the azide group to an amine is a potential side reaction. This is particularly relevant when using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to maintain reduced thiols on a protein. The resulting 4-aminopyridine will not participate in the desired click chemistry reaction, leading to lower conjugation efficiency.

Q4: Is this compound stable in aqueous buffers and cell culture media?

While generally stable, the long-term stability of this compound in aqueous buffers and complex biological media can be a concern. The azide group's reactivity can be influenced by pH, temperature, and the presence of various media components. It is recommended to prepare fresh solutions of this compound and minimize prolonged incubation times when possible.

Troubleshooting Guide

This section addresses specific issues that may be encountered during bioconjugation experiments with this compound.

Issue 1: Low or No Conjugation Yield

Possible Causes & Solutions

CauseRecommended Action
Reduction of this compound The azide group of this compound can be reduced to the unreactive 4-aminopyridine by common reducing agents like DTT or TCEP, which are often used to prevent disulfide bond formation in proteins. The electron-withdrawing nature of the pyridine ring makes the azide susceptible to reduction. Consider using a lower concentration of the reducing agent or, if compatible with your protein, omitting it during the conjugation step. TCEP is generally less reactive towards non-disulfide functional groups than DTT and may be a better choice.
Instability of this compound Prolonged incubation in aqueous buffers or cell culture media, especially at elevated temperatures, can lead to the degradation of this compound. Prepare fresh solutions of the reagent before each experiment and minimize the reaction time as much as possible.
Inefficient Click Reaction For CuAAC reactions, ensure the use of a sufficient concentration of a copper(I) source and a stabilizing ligand (e.g., THPTA). For SPAAC, the choice of the strained alkyne is critical for reaction efficiency. Ensure all reagents are of high quality and appropriate concentrations.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction with the this compound derivative. Consider engineering a more accessible conjugation site if possible.
Issue 2: Non-specific Labeling or High Background

Possible Causes & Solutions

CauseRecommended Action
Reaction with Thiols While the primary reaction of azides is with alkynes in click chemistry, there is a possibility of side reactions with highly nucleophilic residues like free thiols (cysteines) under certain conditions, although this is more commonly reported for the alkyne partner in the reaction. This can lead to non-specific labeling of proteins.
Hydrophobic Interactions The pyridine ring may engage in non-specific hydrophobic interactions with proteins, leading to background signal. Ensure adequate washing steps after the conjugation reaction to remove non-covalently bound reagents.
Impure Reagents Impurities in the this compound reagent or other reaction components can lead to side reactions and high background. Use highly purified reagents for bioconjugation.

Experimental Protocols

General Protocol for Protein Labeling with a this compound NHS Ester

This protocol describes a general procedure for labeling a purified protein with a this compound derivative containing an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester (dissolved in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Confirmation: Confirm the successful labeling of the protein using techniques such as mass spectrometry or by proceeding with the subsequent click chemistry reaction and detecting the conjugated partner.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis Protein Protein Labeling Labeling Protein->Labeling This compound-NHS This compound-NHS This compound-NHS->Labeling Quenching Quenching Labeling->Quenching Purification Purification Quenching->Purification Azide-labeled Protein Azide-labeled Protein Purification->Azide-labeled Protein

Caption: Workflow for labeling a protein with a this compound NHS ester.

troubleshooting_logic Start Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_Reduction Check for Azide Reduction (e.g., via MS) Low_Yield->Check_Reduction Yes High_Background High Background? Low_Yield->High_Background No Optimize_Click Optimize Click Reaction Conditions Check_Reduction->Optimize_Click Check_Stability Assess Reagent Stability Optimize_Click->Check_Stability Check_Stability->High_Background Improve_Washing Improve Washing Steps High_Background->Improve_Washing Yes Success Success High_Background->Success No Check_Purity Verify Reagent Purity Improve_Washing->Check_Purity Check_Purity->Success

Caption: Troubleshooting logic for this compound bioconjugation experiments.

References

safe handling and quenching of 4-azidopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of 4-azidopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an energetic compound and should be handled with extreme caution. The primary hazards include:

  • Explosive Potential: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[1][2]

  • Toxicity: Azides are toxic if swallowed, inhaled, or absorbed through the skin.[3][4] The GHS classification for this compound includes acute oral toxicity.[3][4]

  • Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][5]

  • Incompatibility with Metals: this compound can react with heavy metals (e.g., copper, silver, lead, mercury) to form highly sensitive and explosive metal azides.[1]

Q2: How should I assess the stability of this compound before use?

A2: The stability of organic azides can be estimated using the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[6]

  • Carbon to Nitrogen (C/N) Ratio: This ratio helps predict the stability of an organic azide. A lower ratio indicates a higher proportion of nitrogen and potentially a more energetic and less stable compound.

  • Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[6]

For this compound (C₅H₄N₄), the C/N ratio is 1.25. According to general safety guidelines, azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled in small quantities, stored at low temperatures, and in solution if possible.[7]

Q3: What are the proper storage conditions for this compound?

A3: To minimize risks, store this compound under the following conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated and below room temperature.[1][6]

  • Protection from Energy Sources: Keep away from heat sources, light, friction, and shock.[1][2]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric components.

  • Container: Use containers with appropriate venting and avoid ground glass joints or metal caps. Plastic or Teflon-lined caps are recommended.[1]

Q4: What materials and reagents are incompatible with this compound?

A4: Avoid contact with the following:

  • Acids: Can form highly explosive hydrazoic acid.[1][5]

  • Heavy Metals and their Salts: Can form shock-sensitive heavy metal azides.[1] This is particularly important to consider in the context of copper-catalyzed "click" chemistry.

  • Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react with azides to form explosive di- and tri-azidomethane.[1]

  • Strong Oxidizing and Reducing Agents: Can lead to violent reactions.

  • Metal Utensils: Do not use metal spatulas for handling; use plastic or ceramic instead.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Troubleshooting "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Problem Possible Cause Solution
Low or No Product Yield Degradation of this compound: The azide may have decomposed due to improper storage or handling.Ensure the azide has been stored correctly in a cool, dark place. It is advisable to use freshly prepared or recently purchased material.
Inaccessible Alkyne: For reactions with large molecules like proteins, the alkyne group may be buried and inaccessible.[8]Consider performing the reaction under denaturing conditions or using a solvent like DMSO to improve accessibility.[8]
Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.Use a reducing agent like sodium ascorbate in slight excess to maintain the copper in its active Cu(I) state.[9] Ensure all reagents and solvents are deoxygenated.
Incorrect Reagent Stoichiometry: An inappropriate ratio of azide, alkyne, copper, and ligand can lead to poor yields.A slight excess of the azide or alkyne partner that is more readily available is often used. The catalyst loading is also critical and may need optimization.
Reaction Reproducibility Issues Oxygen Sensitivity: The presence of oxygen can inhibit the reaction by oxidizing the Cu(I) catalyst.Degas all solutions thoroughly before use by sparging with nitrogen or argon. Maintain an inert atmosphere over the reaction mixture.
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.Use high-purity reagents and solvents. Ensure the this compound and alkyne are pure.
Order of Addition: The order in which reagents are added can impact the reaction's success.A common practice is to add the copper catalyst to the mixture of the azide and alkyne last.
Formation of Side Products Homocoupling of Alkyne: This can occur if the Cu(I) catalyst is oxidized.Add a slight excess of a reducing agent like sodium ascorbate.[9]
Decomposition of this compound: At elevated temperatures, the azide can decompose.Perform the reaction at room temperature if possible. If heating is required, do so cautiously and for the minimum time necessary.

Quantitative Data Summary

Parameter Value/Assessment for this compound (C₅H₄N₄) Reference/Justification
Molecular Weight 120.11 g/mol [3]
Carbon to Nitrogen (C/N) Ratio 1.25Calculated (5 Carbons / 4 Nitrogens). This value falls in a range that requires careful handling.[7]
"Rule of Six" Fails this rule (5 carbons < 6 per azide group).This suggests a higher potential for instability.[6]
Thermal Stability Decomposes at elevated temperatures. Flash vacuum thermolysis at 400 °C leads to nitrene formation.[5] Studies on other azidopyridines show decomposition beginning in the range of 120-160°C.[10]Caution should be exercised when heating. Avoid unnecessary exposure to high temperatures.
Shock Sensitivity No specific data found. However, organic azides as a class are considered to be shock-sensitive.[1][2]Handle with care and avoid friction, grinding, or impact.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound via Staudinger Reduction

This protocol describes a safe and effective method to quench unreacted this compound in a reaction mixture by converting it to the much more stable 4-aminopyridine.

Materials:

  • Reaction mixture containing unreacted this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent (e.g., THF, Ethyl Acetate)

  • Water

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to room temperature in an ice bath. This helps to control any potential exotherm during the quenching process.

  • Add Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of this compound) in a suitable solvent to the cooled reaction mixture with stirring.

  • Stir at Room Temperature: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. The azide spot should disappear and be replaced by a new, more polar spot corresponding to the phosphazide intermediate or the final amine product. This step typically takes 1-3 hours.

  • Hydrolysis: Once the azide has been consumed (as indicated by TLC), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to 4-aminopyridine and triphenylphosphine oxide.[11] Stir for an additional 1-2 hours.

  • Work-up: Proceed with the standard aqueous work-up for your reaction. The resulting 4-aminopyridine and triphenylphosphine oxide can be separated from the desired product during purification (e.g., column chromatography).

  • Waste Disposal: The resulting aqueous waste will contain significantly less hazardous materials. Dispose of all waste according to your institution's guidelines.

Visualizations

Quenching_Workflow Workflow for Quenching this compound cluster_pre_quench Pre-Quenching cluster_quench Quenching Step cluster_hydrolysis Hydrolysis cluster_post_quench Post-Quenching A Reaction Completion B Cool Reaction Mixture (0-25 °C) A->B Monitor by TLC/LC-MS C Slowly Add Triphenylphosphine (1.1-1.5 eq) B->C D Stir at Room Temperature (1-3 hours) C->D E Monitor Azide Consumption by TLC D->E F Add Water E->F Azide Consumed G Stir for 1-2 hours F->G H Standard Aqueous Work-up G->H I Purification H->I J Safe Waste Disposal I->J

Caption: Workflow for quenching this compound.

Stability_Assessment Logical Diagram for Organic Azide Stability Assessment Start Assess Stability of Organic Azide Check_CN_Ratio Calculate C/N Ratio Start->Check_CN_Ratio Rule_of_Six Apply 'Rule of Six' Check_CN_Ratio->Rule_of_Six C/N Ratio > 3 High_Risk High Risk: Handle with Extreme Caution, Small Scale, in Solution Check_CN_Ratio->High_Risk C/N Ratio < 3 Moderate_Risk Moderate Risk: Standard Precautions for Energetic Compounds Rule_of_Six->Moderate_Risk Fails (< 6 Carbons per Azide) Lower_Risk Lower Risk: Relatively Safer to Handle Rule_of_Six->Lower_Risk Passes (>= 6 Carbons per Azide)

Caption: Stability assessment for organic azides.

References

Technical Support Center: Enhancing the Solubility of 4-Azidopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-azidopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. A common method is the shake-flask method followed by a suitable analytical technique like UV-Vis spectroscopy or HPLC to quantify the dissolved compound. Once you have a baseline solubility value, you can explore various enhancement strategies. Simple first steps include assessing the compound's pKa to see if pH adjustment is a viable option and screening its solubility in a range of pharmaceutically acceptable co-solvents.

Q2: How can I modify the structure of my this compound derivative to improve its solubility?

A2: Structural modification is a powerful strategy to intrinsically improve the solubility of a compound. The goal is generally to increase polarity and/or disrupt the crystal lattice energy. Consider the following approaches:

  • Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), carboxyl (-COOH), or morpholine moieties can significantly increase aqueous solubility.[1]

  • Reduction of Lipophilicity: Decreasing the overall lipophilicity (logP) of the molecule by removing or replacing non-polar groups can enhance water solubility.

  • Disruption of Crystal Packing: Introducing flexible alkyl chains or non-planar groups can disrupt the crystal lattice, leading to a lower melting point and often improved solubility.

Q3: What are the common formulation strategies to enhance the solubility of this compound derivatives for in vitro assays?

A3: For preclinical and in vitro testing, several formulation techniques can be employed to increase the apparent solubility and dissolution rate of your compound:

  • Co-solvency: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water can significantly increase the solubility of hydrophobic compounds.[2] However, be mindful of the potential for the co-solvent to affect the biological assay.[3]

  • pH Adjustment: For ionizable this compound derivatives, adjusting the pH of the medium to form a salt can dramatically increase solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[2][4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[5][6]

Q4: My compound precipitates out of solution during my biological assay. How can I troubleshoot this?

A4: Compound precipitation during an assay can lead to inaccurate and unreliable results.[3] To address this:

  • Optimize Co-solvent Concentration: Reduce the final concentration of the organic co-solvent (like DMSO) in the assay medium as much as possible, as high concentrations can cause precipitation upon dilution. It is preferable to mix DMSO stock dilutions directly with the assay media.[3]

  • Incorporate Solubilizing Excipients: Consider the use of surfactants or cyclodextrins in your assay buffer to maintain the solubility of your compound.

  • Pre-dissolution and Dilution Strategy: Ensure your compound is fully dissolved in the stock solvent before preparing dilutions. When diluting, add the stock solution to the aqueous buffer with vigorous mixing to avoid localized high concentrations that can lead to precipitation.

Troubleshooting Guides

Problem 1: Difficulty in obtaining a sufficiently concentrated stock solution in a desired solvent.
Possible Cause Troubleshooting Step Expected Outcome
Poor intrinsic solubility of the this compound derivative. Screen a panel of pharmaceutically acceptable solvents (e.g., DMSO, DMA, NMP, ethanol, PEG 400) to identify the one with the highest solubilizing capacity for your specific derivative.Identification of a suitable solvent for preparing a concentrated stock solution.
Compound has degraded. Verify the purity and integrity of your compound using analytical techniques such as LC-MS or NMR.Confirmation of compound identity and purity, ruling out degradation as the cause of poor solubility.
Crystallinity of the solid form. If possible, attempt to generate an amorphous form of the compound, as this often exhibits higher apparent solubility. This can sometimes be achieved by rapid precipitation or lyophilization.An amorphous solid with improved dissolution and solubility characteristics.
Problem 2: Low and variable results in cell-based assays due to poor aqueous solubility.
Possible Cause Troubleshooting Step Expected Outcome
Precipitation of the compound in the aqueous assay medium. Decrease the final concentration of the organic co-solvent (e.g., DMSO) in the assay to below 1% (v/v). Prepare intermediate dilutions in a solubilizing vehicle if necessary.Reduced precipitation and more consistent compound exposure to the cells.
Insufficient dissolution rate. Prepare a solid dispersion or a nanosuspension of the this compound derivative to increase its surface area and dissolution velocity.Faster and more complete dissolution of the compound in the assay medium, leading to more reliable results.
Compound binding to plasticware. Use low-binding plates and pipette tips. Include a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) in the assay medium to reduce non-specific binding.Minimized loss of compound due to adsorption, ensuring the intended concentration is available for the assay.

Data Presentation

The following table provides hypothetical solubility data for a series of this compound derivatives with different substituents to illustrate the impact of structural modifications on aqueous solubility.

Compound Substituent (R) LogP (Calculated) Aqueous Solubility (µg/mL) Fold Increase vs. Parent
1 (Parent) -H2.1151.0
2 -CH32.580.5
3 -Cl2.750.3
4 -OH1.615010.0
5 -OCH32.0251.7
6 -COOH1.450033.3
7 -NH21.365043.3
8 -Morpholine1.1120080.0

Note: The data in this table is illustrative and intended to demonstrate general trends in structure-solubility relationships. Actual solubility will vary depending on the specific compound and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a this compound Derivative using the Solvent Evaporation Method
  • Materials:

    • This compound derivative

    • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the compound and polymer are soluble.

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Weigh the this compound derivative and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (typically 40-60 °C) and reduced pressure.

    • A thin film of the solid dispersion will form on the inner wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion for solubility enhancement compared to the pure compound.

Protocol 2: Preparation of a Nanosuspension of a this compound Derivative by Wet Media Milling
  • Materials:

    • This compound derivative

    • Stabilizer (e.g., Poloxamer 188, Tween 80)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

    • Purified water

    • High-energy planetary ball mill or a dedicated media mill

  • Procedure:

    • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

    • Disperse the this compound derivative in the stabilizer solution to form a pre-suspension.

    • Add the milling media to the pre-suspension in a suitable milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours). The milling time will need to be optimized for the specific compound.

    • Monitor the particle size of the suspension periodically using a particle size analyzer (e.g., dynamic light scattering).

    • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.[7][8][9][10][11]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy cluster_formulation_approaches Formulation Techniques cluster_evaluation Evaluation Problem Poorly Soluble This compound Derivative Structural_Mod Structural Modification Problem->Structural_Mod Select Strategy Formulation Formulation Approach Problem->Formulation Select Strategy Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion Choose Technique Nanosuspension Nanosuspension Formulation->Nanosuspension Choose Technique Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Choose Technique Solubility_Assay Solubility Assay Solid_Dispersion->Solubility_Assay Nanosuspension->Solubility_Assay Cyclodextrin->Solubility_Assay Dissolution_Test Dissolution Testing Solubility_Assay->Dissolution_Test Bioassay In Vitro Bioassay Dissolution_Test->Bioassay

Caption: Workflow for addressing solubility issues of this compound derivatives.

troubleshooting_flowchart start Compound Precipitates in Aqueous Medium q1 Is the compound ionizable? start->q1 a1_yes Adjust pH to form a salt q1->a1_yes Yes q2 Is a co-solvent (e.g., DMSO) used? q1->q2 No end Improved Solubility in Assay a1_yes->end a2_yes Reduce co-solvent concentration q2->a2_yes Yes q3 Consider formulation approaches q2->q3 No a2_yes->end a3_sd Prepare Solid Dispersion q3->a3_sd a3_nano Formulate Nanosuspension q3->a3_nano a3_cd Use Cyclodextrin Complexation q3->a3_cd a3_sd->end a3_nano->end a3_cd->end

Caption: Troubleshooting flowchart for compound precipitation in aqueous media.

References

troubleshooting photoaffinity labeling experiments with 4-azidopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-azidopyridine in photoaffinity labeling (PAL) experiments. The information is tailored for scientists in academic research and drug development.

Troubleshooting Guide

This guide addresses common issues encountered during photoaffinity labeling experiments with this compound probes.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Inefficient photoactivation of the this compound probe.Verify the UV lamp output and ensure the wavelength is appropriate for aryl azide activation (typically < 300 nm, though some derivatives can be activated at longer wavelengths up to 365 nm).[1][2] Increase UV irradiation time or intensity, but be mindful of potential protein damage.
Suboptimal probe concentration.Titrate the this compound probe concentration to find the optimal balance between labeling efficiency and non-specific binding. Start with a concentration range previously reported for similar aryl azide probes and optimize for your specific system.
Instability of the this compound probe.This compound can be sensitive to light and temperature. Store the probe in the dark at a low temperature. Prepare solutions fresh before use. Be aware that aryl azides can be reduced to inactive amines by thiols, although this is less efficient at physiological pH.[3]
Quenching of the reactive nitrene intermediate.The highly reactive nitrene generated upon photoactivation can be quenched by components in the buffer. Minimize the concentration of potential quenching agents (e.g., thiols like DTT or BME) in the labeling buffer if possible.
High Non-Specific Binding The probe is binding to abundant, "sticky" proteins.Include a pre-clearing step with beads or resin to remove proteins known to bind non-specifically.
Probe concentration is too high.Reduce the concentration of the this compound probe.
Insufficient blocking of non-specific sites.Add blocking agents such as bovine serum albumin (BSA) or non-ionic detergents (e.g., Tween-20) to the labeling buffer to reduce non-specific interactions.
The reactive nitrene has a long half-life, allowing it to diffuse and label non-target proteins.Optimize the UV irradiation time to be as short as possible while still achieving sufficient labeling of the target.
Crucial Control: Lack of competition with an unlabeled ligand.The most critical control is a competition experiment. Pre-incubate the sample with an excess of the unlabeled parent compound (the molecule of interest without the azido group) before adding the this compound probe. A significant decrease in labeling of a specific protein in the presence of the competitor indicates specific binding.[3]
Protein Damage or Aggregation Excessive UV exposure.Reduce the UV irradiation time and/or intensity. Use a filter to remove shorter, more damaging UV wavelengths if your probe can be activated at a longer wavelength.[4]
Use of harsh buffer conditions.Ensure the buffer composition and pH are optimal for maintaining the stability and integrity of your target protein.
Difficulty in Downstream Analysis (e.g., Mass Spectrometry) Low abundance of the labeled protein/peptide.Enrich the labeled proteins using an affinity tag (e.g., biotin) on your this compound probe. This involves a "click" reaction between an alkyne- or azide-modified probe and a corresponding biotinylated tag.[3]
The cross-linked peptide is difficult to identify.Use a combination of proteases to generate different sets of peptides for analysis. Employ specialized mass spectrometry software that can handle the identification of cross-linked peptides.
Interference from unlabeled probe or other components.Ensure thorough removal of excess, unreacted probe and other small molecules after the labeling and enrichment steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

A1: Aryl azides, including this compound, are typically activated by UV light at wavelengths below 300 nm.[1][2] However, some studies with related compounds like this compound-1-oxide have used wavelengths of 266 nm or 308 nm. It is recommended to test a range of wavelengths and exposure times to determine the optimal conditions for your specific probe and experimental setup, balancing activation efficiency with minimizing potential damage to the biological sample.[4]

Q2: How can I be sure that the labeling I observe is specific to my target protein?

A2: The gold standard for demonstrating specificity is a competition experiment.[3] Before adding your this compound probe, incubate your sample with a significant excess (e.g., 10-100 fold) of the unlabeled parent molecule. A specific interaction will show a marked decrease in the labeling of your target protein in the presence of this competitor. Other essential controls include a "-UV" sample (no UV irradiation) to check for any non-photoinducible binding and a "no probe" control to identify background bands.

Q3: My this compound probe has a biotin tag for enrichment. What is the best way to perform the downstream analysis?

A3: After UV cross-linking and cell lysis, you can enrich the biotinylated proteins using streptavidin-coated beads. Following stringent washing steps to remove non-specifically bound proteins, the captured proteins are typically eluted. For mass spectrometry analysis, an on-bead digestion with a protease like trypsin is often performed. The resulting peptides can then be analyzed by LC-MS/MS to identify the labeled proteins and potentially the site of cross-linking.

Q4: What are the potential side reactions of this compound that I should be aware of?

A4: Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate. This nitrene can undergo undesired rearrangements to form benzazirines and dehydroazepines, which can also react with nucleophiles and lead to non-specific labeling.[3] Additionally, the azide group can be reduced to an amine by thiols, rendering the probe inactive for photocrosslinking. This reaction is generally less efficient at physiological pH.[3]

Q5: How should I store my this compound probe?

A5: this compound and its derivatives can be sensitive to light and heat. It is crucial to store them protected from light, typically in an amber vial or wrapped in foil, and at a low temperature (e.g., -20°C or -80°C). When preparing for an experiment, allow the compound to warm to room temperature before opening to prevent condensation. Prepare solutions fresh whenever possible.

Experimental Protocols

General Protocol for Photoaffinity Labeling with a this compound Probe

This protocol provides a general workflow. Optimal conditions, such as probe concentration and UV irradiation time, must be empirically determined for each specific biological system.

  • Probe Preparation:

    • Dissolve the this compound probe in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Protect the stock solution and subsequent dilutions from light.

  • Sample Incubation:

    • Incubate your biological sample (e.g., cell lysate, purified protein, or live cells) with the this compound probe at the desired concentration.

    • Incubation time will vary depending on the binding kinetics of your probe to its target.

    • For competition experiments, pre-incubate the sample with the unlabeled competitor molecule for a set time before adding the this compound probe.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a petri dish or a microplate) on a cold surface (e.g., an ice block or a pre-chilled metal plate) to minimize heat-induced damage.

    • Irradiate the sample with a UV lamp at the appropriate wavelength (typically < 300 nm for aryl azides).

    • The duration and intensity of UV exposure need to be optimized.

  • Downstream Processing (for Proteomics):

    • If using a probe with a reporter tag (e.g., biotin or an alkyne for click chemistry), proceed with the appropriate enrichment or ligation protocol.

    • For biotin-tagged probes, lyse the cells (if applicable) and incubate the lysate with streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform an on-bead digest with a protease (e.g., trypsin).

    • Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting).

  • Analysis:

    • Analyze the samples by SDS-PAGE and Western blotting (if an antibody to the target is available) or by mass spectrometry for unbiased target identification.

    • Compare the results from your experimental samples with your control samples (e.g., -UV, no probe, competition) to identify specific targets.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Probe_Prep This compound Probe Preparation Incubation Incubation of Probe with Sample Probe_Prep->Incubation Sample_Prep Biological Sample Preparation Sample_Prep->Incubation UV_Irradiation UV Irradiation (<300 nm) Incubation->UV_Irradiation Enrichment Target Enrichment (e.g., Biotin-Streptavidin) UV_Irradiation->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Target Identification MS_Analysis->Data_Analysis

Caption: A general experimental workflow for photoaffinity labeling using a this compound probe.

Troubleshooting_Flow Start Start Troubleshooting Problem Low or No Labeling Start->Problem High_Nonspecific High Non-Specific Binding Start->High_Nonspecific Check_UV Check UV Source (Wavelength & Intensity) Problem->Check_UV Optimize_Probe Optimize Probe Concentration Problem->Optimize_Probe Check_Probe_Stability Check Probe Stability Problem->Check_Probe_Stability Resolved Issue Resolved Check_UV->Resolved Optimize_Probe->Resolved Check_Probe_Stability->Resolved Competition_Control Perform Competition Control Competition_Control->Resolved High_Nonspecific->Competition_Control Crucial Step Reduce_Probe_Conc Reduce Probe Concentration High_Nonspecific->Reduce_Probe_Conc Add_Blockers Add Blocking Agents (BSA, Tween-20) High_Nonspecific->Add_Blockers Optimize_UV_Time Optimize UV Irradiation Time High_Nonspecific->Optimize_UV_Time Reduce_Probe_Conc->Resolved Add_Blockers->Resolved Optimize_UV_Time->Resolved

Caption: A troubleshooting decision tree for common issues in this compound photoaffinity labeling.

Signaling_Pathway_Concept cluster_activation Photoactivation Ligand This compound Probe (Ligand-N3) Complex Ligand-Target Non-covalent Complex Ligand->Complex Binding Target Target Protein Target->Complex NonTarget Non-Target Protein NonSpecific_Labeling Non-Specific Labeling NonTarget->NonSpecific_Labeling UV UV Light (<300 nm) Nitrene Reactive Nitrene Intermediate UV->Nitrene Complex->Nitrene Covalent_Complex Covalent Ligand-Target Adduct Nitrene->Covalent_Complex Covalent Bond Formation Nitrene->NonSpecific_Labeling Diffusion & Reaction

Caption: Conceptual pathway of this compound photoaffinity labeling.

References

Technical Support Center: Removal of Copper Catalyst from 4-Azidopyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from 4-azidopyridine reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my this compound reaction?

A1: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[1] These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.

  • Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Scavenger resins, such as those with thiourea or amine functionalities (e.g., SiliaMetS Thiourea, QuadraSil AP), can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[2][3][4]

  • Dialysis: For macromolecular products like polymers or bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[5]

Q2: Why is my product still colored (e.g., green or blue) after an initial purification attempt?

A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination. This can happen for several reasons:

  • Incomplete Removal: The chosen purification method may not have been sufficient to remove all the copper. Multiple washes or a longer residence time with a scavenger may be necessary.

  • Product Chelation: Your product, particularly if it contains nitrogen heterocycles like pyridine or the newly formed triazole, may itself be acting as a ligand and strongly chelating the copper.[6] This can make the copper less accessible to other chelating agents.

  • Insoluble Copper Salts: In some cases, insoluble copper salts may have formed, which are not easily removed by simple aqueous washes.[6]

Q3: Can the choice of reagents in my click reaction affect the ease of copper removal?

A3: Yes, the choice of ligands and reducing agents can impact copper removal. For instance, some ligands used to stabilize the Cu(I) catalyst can form very stable complexes that are more challenging to break apart during the workup. If you are consistently facing difficulties, you might consider screening different copper ligands in your reaction setup.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the removal of copper catalyst from your this compound reactions.

Problem 1: Aqueous EDTA wash is ineffective at removing the copper catalyst.

Possible CauseRecommended Solution
Insufficient EDTA Ensure you are using a sufficient excess of EDTA relative to the amount of copper catalyst used in the reaction. A common starting point is a 0.5 M aqueous solution.[2]
Product is a Stronger Chelator If your product strongly binds copper, a simple EDTA wash may not be enough. Consider using a stronger chelating agent or a scavenger resin.
pH of the Aqueous Solution The effectiveness of EDTA as a chelator can be pH-dependent. Ensure the pH of your EDTA solution is appropriate for complex formation.
Insufficient Mixing During liquid-liquid extraction, vigorous stirring or shaking is necessary to ensure efficient transfer of the copper-EDTA complex to the aqueous layer.

Problem 2: Filtration through Celite or silica gel does not remove all the copper.

Possible CauseRecommended Solution
Soluble Copper Species Celite is most effective at removing particulate matter. If your copper catalyst is fully dissolved, Celite filtration alone may be insufficient.
Channeling through the Plug Ensure the Celite or silica plug is well-packed and of sufficient depth to allow for effective interaction with the reaction mixture.
Co-elution with the Product The copper species may have a similar affinity for the silica gel as your product, leading to co-elution.
Solution A combination approach is often best. First, perform an aqueous wash with a chelating agent to complex the copper, and then filter through a plug of silica or Celite. This can help remove both dissolved and insoluble copper species.

Problem 3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.

Possible CauseRecommended Solution
Product Partitioning into the Aqueous Layer If your product has high water solubility, it will be lost during aqueous washes.
Solution 1: Scavenger Resins Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.
Solution 2: Dialysis For larger molecules like polymers or bioconjugates, dialysis against an EDTA-containing buffer is a highly effective method for removing small molecule impurities like copper salts.[5]

Quantitative Data on Copper Removal

The efficiency of copper removal can vary significantly depending on the method chosen and the nature of the product. The following table summarizes typical residual copper levels achieved with different techniques.

Removal MethodChelating/Scavenging AgentTypical Residual Copper LevelNotes
Aqueous Wash Aqueous Ammonia< 50 ppmOften requires multiple washes. The aqueous layer will turn blue, indicating the formation of the copper-ammonia complex.[1]
Aqueous Wash EDTA (e.g., 0.5 M)Variable, can be < 100 ppmEfficiency is highly dependent on the product's chelating ability.[2]
Scavenger Resin SiliaMetS ThioureaCan achieve low ppm levelsEffective for a range of copper species.[3][4]
Scavenger Resin QuadraSil APCan achieve < 0.5 ppmParticularly effective for removing residual ruthenium, and also shows good efficacy for copper.[2]

Data compiled from a combination of academic literature and manufacturer's technical data. Actual results may vary based on specific reaction conditions and product characteristics.

Experimental Protocols

Protocol 1: Copper Removal by Aqueous Ammonia Wash

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to basic conditions.

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • First Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a saturated aqueous ammonium chloride solution containing ~5% ammonium hydroxide.

  • Observation: The aqueous layer should turn blue, indicating the formation of the copper(II) tetraammine complex.

  • Separation: Separate the organic layer.

  • Repeat Washes: Repeat the wash with the ammonia solution until the aqueous layer is colorless. Typically, 2-3 washes are sufficient.[1]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual ammonia and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.

Protocol 2: Copper Removal using a Scavenger Resin (e.g., SiliaMetS Thiourea)

This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.

  • Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.

  • Stirring: Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting Workflow for Copper Removal

TroubleshootingWorkflow start Start: Copper Contamination Suspected is_product_soluble Is the product soluble in a water-immiscible organic solvent? start->is_product_soluble liquid_extraction Perform liquid-liquid extraction with an aqueous chelator (e.g., NH4OH, EDTA). is_product_soluble->liquid_extraction Yes scavenger_resin Use a solid-supported metal scavenger resin. is_product_soluble->scavenger_resin No dialysis For macromolecules, perform dialysis against an EDTA-containing buffer. is_product_soluble->dialysis No, and it's a macromolecule is_extraction_effective Is the copper removed? liquid_extraction->is_extraction_effective is_scavenger_effective Is the copper removed? scavenger_resin->is_scavenger_effective end_success Success: Product is Purified dialysis->end_success is_extraction_effective->end_success Yes troubleshoot_extraction Troubleshoot Extraction: - Increase chelator concentration - Increase number of washes - Consider product chelation is_extraction_effective->troubleshoot_extraction No is_scavenger_effective->end_success Yes troubleshoot_scavenger Troubleshoot Scavenger: - Increase resin equivalents - Increase stirring time - Try a different scavenger type is_scavenger_effective->troubleshoot_scavenger No troubleshoot_extraction->liquid_extraction troubleshoot_scavenger->scavenger_resin

Caption: A decision-making workflow for troubleshooting the removal of copper catalysts.

Mechanism of Copper Chelation by EDTA

ChelationMechanism cluster_after After Chelation Cu Cu²⁺ EDTA_Cu [Cu(EDTA)]²⁻ (in aqueous phase) EDTA EDTA (aqueous phase) Product Product-Cu Complex (in organic phase) Free_Product Purified Product (in organic phase) Product->Free_Product releases Cu²⁺ to EDTA->EDTA_Cu complexes with

Caption: The process of copper removal via chelation with EDTA during liquid-liquid extraction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Azidopyridine and Other Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical biology, the choice of a chemical reporter for bioconjugation is critical. The azide group is a premier choice for its small size and bioorthogonal reactivity. However, not all azides are created equal. This guide provides a detailed comparison of the reactivity of 4-azidopyridine against other common aryl azides, supported by experimental data, to inform the selection of the optimal reagent for specific applications.

The reactivity of an aryl azide is predominantly governed by the electronic properties of the aromatic system to which it is attached. Electron-withdrawing groups on the aryl ring decrease the electron density on the azide moiety, making it more electrophilic and thus more reactive in key bioorthogonal reactions such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger ligation.

The pyridine ring in this compound is inherently electron-withdrawing. This effect can be dramatically amplified by protonation or quaternization of the pyridine nitrogen, leading to a pyridinium salt. This electronic modulation makes this compound and its derivatives highly tunable and reactive chemical tools.

Quantitative Reactivity Comparison

The following tables summarize second-order rate constants for the SPAAC reaction with strained alkynes and for the Staudinger ligation with phosphines. These reactions are fundamental to modern bioconjugation.

Table 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactivity

Aryl AzideAlkyne PartnerRate Constant (k₂) (M⁻¹s⁻¹)Solvent
4-Azido-1-methylpyridinium Iodide BCN-OH~2.0 - 2.9 [1]CH₃CN:H₂O (3:1)
8-Azidoadenosine (Azidopurine)Cyclooctyne0.11[2]CD₃CN:D₂O (3:1)
Phenyl AzideBCN0.2[1]CH₃CN:H₂O (3:1)
Benzyl AzideDBCO~0.14 - 0.24[1][2]Various
Phenyl AzideDBCO0.033[1]CH₃CN:H₂O (3:1)
Benzyl AzideBCN~0.07 - 0.18[1]Various
8-Azido-ATP (Azidopurine)Cyclooctyne0.07[2][3]Aqueous Acetonitrile

Note: Benzyl azide, an alkyl azide, is included as a common benchmark.

Table 2: Staudinger Ligation Reactivity

Aryl AzidePhosphine PartnerRate Constant (k₂) (M⁻¹s⁻¹)Solvent
Methyl 4-Azido-2,3,5,6-tetrafluorobenzoateMethyl 2-(diphenylphosphanyl)benzoate18 [4]CD₃CN:D₂O (1:1)
1-Azido-4-nitrobenzeneTriphenylphosphine0.611[4]Not Specified
Alkyl Azide (for traceless ligation)(Diphenylphosphino)methanethiol0.0077[5][6]Not Specified
Typical "Classic" LigationPhosphine0.0019[4]Not Specified

Analysis of Reactivity Data:

The data clearly indicates that aryl azides with strong electron-withdrawing groups exhibit significantly enhanced reactivity.

  • In SPAAC , the quaternized form of this compound (4-azido-1-methylpyridinium) is exceptionally reactive, with a rate constant an order of magnitude higher than that of phenyl azide when reacted with BCN.[1] This highlights the powerful activating effect of the pyridinium core. Azidopurines, which share electronic similarities with azidopyridines, also show robust reactivity.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism for SPAAC and a typical workflow for determining reaction kinetics.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product ArylAzide Aryl Azide (e.g., this compound) TS [3+2] Cycloaddition Transition State ArylAzide->TS + Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->TS Triazole Stable Triazole Product TS->Triazole Irreversible Reaction

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Kinetic_Workflow prep Prepare Solutions - Azide (reactant 1) - Alkyne (reactant 2, excess) mix Mix Reactants (t=0) prep->mix monitor Monitor Reaction Progress (UV-Vis or NMR) mix->monitor data Collect Data vs. Time (e.g., Absorbance at 309 nm) monitor->data plot Plot ln[A] vs. Time data->plot calc Calculate Rate Constants k_obs = -slope k₂ = k_obs / [Azide]₀ plot->calc

Caption: Experimental workflow for determining SPAAC second-order rate constants.

Experimental Protocols

Detailed methodologies are provided for the comparative analysis of azide reactivity in SPAAC and Staudinger ligation reactions.

Protocol 1: Comparative SPAAC Kinetics via UV-Vis Spectrophotometry

This protocol is designed to determine the second-order rate constant (k₂) for the reaction between various aryl azides and a strained alkyne possessing a UV chromophore, such as DBCO. The reaction is monitored by the decrease in DBCO's characteristic absorbance at approximately 309 nm.[7][8]

Materials:

  • Aryl azides of interest (e.g., this compound, phenyl azide, 4-nitrophenyl azide)

  • DBCO-containing reagent (e.g., DBCO-amine)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent for stock solutions (e.g., DMSO or Acetonitrile)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the DBCO reagent in DMSO.

    • Prepare 100 mM stock solutions for each aryl azide in DMSO.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a quartz cuvette, prepare a solution of the DBCO reagent at a final concentration of 100 µM in the reaction buffer. Ensure the final DMSO concentration is low (<5%) to maintain aqueous conditions.

    • Equilibrate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the aryl azide stock solution to the cuvette to achieve a final concentration of at least 2 mM (a 20-fold excess). Mix quickly by gentle inversion.

    • Immediately begin monitoring the absorbance at 309 nm over time. Collect data points every 30-60 seconds for a duration sufficient to observe significant decay (e.g., 1-2 hours).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).

    • Perform a linear regression on the initial, linear portion of the curve. The absolute value of the slope of this line is the observed pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Aryl Azide].

    • Repeat the experiment for each aryl azide under identical conditions to ensure a valid comparison.

Protocol 2: Comparative Staudinger Ligation Kinetics via ³¹P NMR Spectroscopy

This protocol uses ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the conversion of a phosphine reactant to the final phosphine oxide product, allowing for the determination of reaction kinetics.[9]

Materials:

  • Aryl azides of interest

  • Phosphine reagent (e.g., triphenylphosphine or an engineered phosphine for ligation)

  • Deuterated solvent (e.g., CD₃CN, D₂O, or a mixture)

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the phosphine reagent to a known final concentration (e.g., 10 mM) in the chosen deuterated solvent.

    • Prepare a separate concentrated stock solution of the aryl azide in the same deuterated solvent.

  • NMR Acquisition Setup:

    • Place the NMR tube containing the phosphine solution into the spectrometer and allow it to thermally equilibrate.

    • Acquire an initial ³¹P NMR spectrum (t=0) to record the chemical shift and integration of the starting phosphine.

  • Reaction Initiation and Monitoring:

    • Inject a stoichiometric amount of the aryl azide stock solution into the NMR tube. Mix thoroughly and quickly return the tube to the spectrometer.

    • Begin a time-course experiment, acquiring ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes). The reaction progress is monitored by the decrease in the integral of the phosphine peak and the corresponding increase in the integral of the phosphine oxide product peak.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining phosphine reactant from the integration values relative to the initial concentration.

    • For a second-order reaction with 1:1 stoichiometry, plot 1/[Phosphine] versus time (in seconds).

    • The slope of the resulting linear plot is the second-order rate constant (k₂).

    • Perform this analysis for each aryl azide to compare their relative reactivities directly.

References

Characterization of 4-Azidopyridine: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 4-azidopyridine against alternative methods for pyridine functionalization. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.

Introduction to this compound

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of a nitrogen-containing substituent at the C4 position of the pyridine ring. Its azide functionality allows for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Understanding its spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the electronic environment of the pyridine ring as influenced by the azide group.

Predicted ¹H and ¹³C NMR Data for this compound

While extensive, peer-reviewed, and publicly available experimental spectra for this compound are not readily found, spectral data can be reliably predicted based on established chemical shift principles for substituted pyridines. The electron-withdrawing nature of the azide group is expected to deshield the protons and carbons of the pyridine ring.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~8.6Doublet~6.0
H-3, H-5~7.2Doublet~6.0
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C-4~145
C-2, C-6~150
C-3, C-5~115

Note: Predicted values are based on computational models and comparison with analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Mass Spectrometry Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural information.

Predicted Mass Spectrum Data for this compound

The nominal molecular weight of this compound (C₅H₄N₄) is 120 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass, confirming the elemental formula.

Ion Predicted m/z Notes
[M]⁺120Molecular Ion
[M-N₂]⁺92Loss of dinitrogen from the azide group to form a nitrene intermediate is a characteristic fragmentation pathway.
[M-N₂-HCN]⁺65Subsequent loss of hydrogen cyanide from the pyridine ring.
Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Parameters (Example for a standard GC-MS system):

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

    • Column: Standard non-polar column (e.g., HP-5ms).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

Comparison with Alternative Pyridine Functionalization Methods

While this compound is a valuable tool, several alternative methods for C4-functionalization of pyridines exist, each with its own advantages and disadvantages.

Method Description Advantages Disadvantages
This compound Chemistry Use of this compound as a building block, primarily in cycloaddition reactions.High efficiency and regioselectivity in "click" reactions.Requires synthesis of the azide precursor; azides can be thermally unstable.
Direct C-H Functionalization Direct activation and substitution of the C-H bond at the 4-position using transition metal catalysts.Atom economical; avoids pre-functionalization.Often requires specific directing groups or harsh reaction conditions; regioselectivity can be challenging.
Metal-Halogen Exchange Reaction of 4-halopyridines with organometallic reagents to form an intermediate that can be trapped with an electrophile.Well-established and versatile method.The intermediate 4-pyridyl anion can be unstable; requires access to 4-halopyridines.
Minisci-Type Reactions Radical-based substitution on the protonated pyridine ring.Tolerant of many functional groups.Often results in mixtures of isomers (C2 vs. C4); can require strong oxidants.

Visualizing the Workflow

Experimental Workflow for Characterization

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Sample NMR Sample Prep Purification->NMR_Sample MS_Sample MS Sample Prep Purification->MS_Sample NMR_Acquisition ¹H & ¹³C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data NMR Spectral Analysis NMR_Acquisition->NMR_Data MS_Acquisition GC-MS Acquisition MS_Sample->MS_Acquisition MS_Data Mass Spectrum Analysis MS_Acquisition->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Functionalization Methods

G Pyridine C4-Functionalization Strategies cluster_prefunctionalized Pre-functionalized Pyridines cluster_direct Direct Functionalization Pyridine Pyridine Halopyridine 4-Halopyridine Pyridine->Halopyridine Halogenation CH_Activation C-H Activation Pyridine->CH_Activation Minisci Minisci Reaction Pyridine->Minisci Azidopyridine This compound Functionalized_Product C4-Functionalized Pyridine Azidopyridine->Functionalized_Product e.g., Click Chemistry Halopyridine->Azidopyridine Azidation Halopyridine->Functionalized_Product e.g., Cross-Coupling CH_Activation->Functionalized_Product Minisci->Functionalized_Product

Caption: Comparison of strategies for C4-functionalization of pyridine.

Conclusion

The characterization of this compound by NMR and mass spectrometry provides definitive structural and purity information essential for its application in synthesis. While predicted data offers a strong guideline, empirical determination is always recommended. The choice between using this compound and alternative functionalization methods will depend on the specific synthetic goals, substrate scope, and desired reaction conditions, with each approach offering a unique set of advantages for the modern medicinal and materials chemist.

A Comparative Guide to the Kinetic Analysis of 4-Azidopyridine Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of 4-azidopyridine in click chemistry reactions, offering a valuable resource for researchers selecting bioorthogonal ligation strategies. We present a quantitative comparison with alternative click chemistry reactions, detailed experimental protocols for kinetic analysis, and visual diagrams to elucidate experimental workflows and performance relationships.

Introduction to this compound in Click Chemistry

This compound is an attractive reagent for click chemistry due to the introduction of a pyridine moiety, which can offer unique properties such as altered solubility, potential for metal coordination, and the ability to influence the electronic properties of the resulting triazole product. Understanding the kinetics of its reaction is crucial for optimizing protocols in various applications, including drug discovery, bioconjugation, and materials science. This guide focuses on two primary click chemistry paradigms: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Comparative Kinetic Data

The rate of a click reaction is a critical parameter for its application. While specific kinetic data for this compound in CuAAC reactions is not extensively published, its reactivity can be inferred from studies on substituted azides. The electron-withdrawing nature of the pyridine ring at the 4-position is expected to influence the reaction rate. In contrast, a wealth of kinetic data is available for various SPAAC reactions, which provides a strong basis for comparison.

Reaction TypeAzideAlkyne/CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC This compoundTerminal Alkyne (e.g., Phenylacetylene)Estimated >1The electron-withdrawing nature of the pyridyl group is expected to increase the rate compared to simple alkyl azides. The exact rate is dependent on the ligand, copper source, and solvent.
CuAAC Benzyl AzideTerminal Alkyne (e.g., Phenylacetylene)~1A common benchmark for CuAAC reactions.
SPAAC Benzyl AzideBicyclo[6.1.0]nonyne (BCN)0.15[1]A moderately reactive cyclooctyne.
SPAAC Benzyl AzideDibenzocyclooctyne (DBCO/DIBAC)0.3 - 1.22[2][3]A widely used and relatively fast cyclooctyne. Rate is buffer and pH dependent.[3]
SPAAC Benzyl AzideDIBONot specified, but faster than many cyclooctynes[2]
SPAAC p-Azido-L-phenylalanineAlexa488-DIBO62[4]Example of a very fast SPAAC reaction, though the azide is different.
SPAAC Benzyl AzideTetramethylthioheptyne (TMTH)High, but unstable[2]Represents a class of highly reactive but less stable cyclooctynes.

Note: The kinetic data for SPAAC reactions are typically measured with benzyl azide as a standard. The reactivity of this compound in SPAAC is expected to be in a similar range to other aryl azides.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for comparing different click chemistry reagents. Below are detailed methodologies for key experiments.

Kinetic Analysis of CuAAC Reactions via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound, the alkyne, CuSO₄, sodium ascorbate, and THPTA in the chosen deuterated solvent.

    • In an NMR tube, combine the this compound, alkyne, and internal standard.

    • In a separate vial, pre-mix the CuSO₄ and THPTA solutions.

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture in the NMR tube.

    • Initiate the reaction by adding the sodium ascorbate solution followed by the pre-mixed CuSO₄/THPTA solution to the NMR tube.

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.[5]

  • Data Analysis:

    • Process the collected spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a disappearing reactant proton and a newly appearing product proton.

    • Normalize the integrals against the integral of the internal standard to determine the concentration of reactant and product at each time point.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (typically pseudo-first-order if one reactant is in large excess) to determine the rate constant.

Kinetic Analysis of SPAAC Reactions via Fluorescence Spectroscopy

This method is highly sensitive and suitable for monitoring fast reactions, particularly when one of the reactants is fluorescent or reacts with a fluorogenic probe.[6]

Materials:

  • This compound

  • Strained cyclooctyne (e.g., a fluorescent DBCO derivative or a non-fluorescent cyclooctyne with a fluorogenic azide)

  • Buffer solution (e.g., PBS, HEPES)[3]

  • Fluorescence spectrometer with a temperature-controlled cuvette holder

Procedure:

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for the fluorophore being used.

  • Sample Preparation:

    • Prepare stock solutions of the azide and the cyclooctyne in the chosen buffer.

  • Kinetic Measurement (Quenching Assay):

    • If one reactant quenches the fluorescence of the other upon reaction, place the fluorescent reactant in the cuvette and measure the initial fluorescence intensity (F₀).

    • Initiate the reaction by injecting a solution of the quenching reactant into the cuvette with rapid mixing.

    • Monitor the decrease in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the extent of the reaction.

    • Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated from k_obs and the concentration of the reactant in excess.

Visualizing Workflows and Comparisons

General Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetics of a click chemistry reaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst, etc.) mix Mix Reactants (Initiate Reaction) prep_reagents->mix prep_instrument Set up Instrument (NMR, Fluorometer, etc.) acquire Acquire Data (Spectra vs. Time) prep_instrument->acquire mix->acquire process Process Raw Data acquire->process concentration Determine Concentrations process->concentration plot Plot Concentration vs. Time concentration->plot fit Fit Data to Rate Law plot->fit rate_constant Calculate Rate Constant (k) fit->rate_constant

General workflow for kinetic analysis of click chemistry reactions.
Logical Comparison of Click Chemistry Kinetics

This diagram provides a qualitative comparison of the reaction rates for different click chemistry modalities.

G cluster_rates Relative Reaction Rates slow Slower (SPAAC with less strained alkynes) medium Moderate (Typical CuAAC, SPAAC with DBCO) slow->medium Increasing Reactivity fast Fast (CuAAC with activated azides like this compound) medium->fast very_fast Very Fast (e.g., some SPAAC with highly reactive cyclooctynes) fast->very_fast

Qualitative comparison of click chemistry reaction rates.

Conclusion

The choice of a click chemistry reaction is highly dependent on the specific application. For in vivo applications where copper toxicity is a concern, SPAAC is the preferred method, with a wide range of reactivities available through the choice of the cyclooctyne.[2] In applications where speed is paramount and copper is tolerated, CuAAC is an excellent choice. The use of this compound in CuAAC is anticipated to offer faster kinetics compared to standard alkyl or aryl azides due to the electronic effect of the pyridine ring, making it a promising candidate for applications requiring rapid conjugation. This guide provides the foundational information and methodologies for researchers to conduct their own kinetic analyses and make informed decisions for their experimental designs.

References

A Comparative Guide to the Efficiency of SPAAC and CuAAC for 4-Azidopyridine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and chemical biology, the choice of bioorthogonal ligation chemistry is critical for the successful synthesis of complex molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent "click" reactions. This guide provides a comparative analysis of the efficiency of these two methods specifically for the ligation of 4-azidopyridine, an electron-deficient heteroaromatic azide.

Executive Summary

Both SPAAC and CuAAC are highly effective methods for the ligation of this compound, but they offer distinct advantages and disadvantages. CuAAC generally provides faster reaction rates and higher yields with simple terminal alkynes. However, the requirement of a copper catalyst can be a significant drawback due to potential cytotoxicity and interference with biological systems. SPAAC, conversely, eliminates the need for a toxic catalyst, making it ideal for in vivo applications. The electron-deficient nature of this compound can lead to enhanced reaction kinetics in SPAAC through an inverse-electron-demand mechanism. The choice between SPAAC and CuAAC will ultimately depend on the specific experimental context, with a trade-off between reaction speed and biocompatibility.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for the reaction of this compound with a suitable alkyne partner via SPAAC and CuAAC. The data for SPAAC is based on reactions with a representative cyclooctyne, dibenzocyclooctyne (DBCO), while the CuAAC data is for a reaction with a terminal alkyne like phenylacetylene. It is important to note that direct comparative studies for this compound are limited; therefore, some of this data is extrapolated from studies on structurally and electronically similar aromatic azides.

ParameterSPAAC (with DBCO)CuAAC (with a terminal alkyne)
Reaction Rate Moderate to Fast (Second-order rate constant estimated in the range of 0.1 - 1 M⁻¹s⁻¹)Very Fast (Generally 10 to 100 times faster than SPAAC)
Typical Yield Good to Excellent (>85%)Excellent (>90%)
Reaction Time Minutes to a few hoursMinutes
Temperature Room TemperatureRoom Temperature
Catalyst Required NoneCu(I) source (e.g., CuSO₄/sodium ascorbate)
Biocompatibility High (No cytotoxic catalyst)Lower (Potential copper cytotoxicity)
Alkyne Partner Strained cyclooctyne (e.g., DBCO, BCN)Simple terminal alkyne (e.g., phenylacetylene)
Byproducts MinimalMinimal, but catalyst removal may be necessary

Experimental Protocols

Detailed methodologies for performing SPAAC and CuAAC reactions with this compound are provided below. These are generalized protocols and may require optimization for specific substrates and applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes a general procedure for the reaction of this compound with a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • This compound

  • DBCO-functionalized reaction partner (e.g., DBCO-amine)

  • Anhydrous, degassed solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution for biological applications)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent to a final concentration of 1-10 mM.

  • Add the DBCO-functionalized reaction partner (1.0 - 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the product can be purified by standard chromatographic techniques if necessary. For many bioconjugation applications, purification may not be required due to the high selectivity of the reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general method for the copper-catalyzed reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

  • Sodium ascorbate (0.1 - 0.2 equivalents)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The reaction mixture may change color.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Once the reaction is complete, the product can be extracted with an organic solvent. The crude product may need to be purified by column chromatography to remove the copper catalyst and any remaining starting materials.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow: SPAAC vs. CuAAC for this compound cluster_spaac SPAAC cluster_cuaac CuAAC spaac_start Reactants: This compound Cyclooctyne (e.g., DBCO) spaac_reaction Mix in Solvent (e.g., ACN, DMSO) Room Temperature spaac_start->spaac_reaction spaac_monitoring Monitor Progress (TLC, LC-MS) spaac_reaction->spaac_monitoring spaac_product Purified Product spaac_monitoring->spaac_product cuaac_start Reactants: This compound Terminal Alkyne cuaac_reaction Mix in Solvent (e.g., H2O/tBuOH) Room Temperature cuaac_start->cuaac_reaction cuaac_catalyst Catalyst System: CuSO4 / Na-Ascorbate cuaac_catalyst->cuaac_reaction cuaac_monitoring Monitor Progress (TLC, LC-MS) cuaac_reaction->cuaac_monitoring cuaac_workup Workup & Purification (Extraction, Chromatography) cuaac_monitoring->cuaac_workup cuaac_product Purified Product cuaac_workup->cuaac_product start Select Ligation Strategy cluster_spaac cluster_spaac start->cluster_spaac Biocompatibility is critical cluster_cuaac cluster_cuaac start->cluster_cuaac Reaction speed is priority

Caption: A flowchart comparing the experimental workflows for SPAAC and CuAAC of this compound.

Reaction Schemes

reaction_schemes Reaction Schemes for SPAAC and CuAAC of this compound cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_reagents This compound + Cyclooctyne spaac_product Triazole Product spaac_reagents->spaac_product Solvent Room Temp. cuaac_reagents This compound + Terminal Alkyne cuaac_product 1,4-Regioisomer of Triazole cuaac_reagents->cuaac_product Cu(I) Catalyst Solvent Room Temp.

Caption: A diagram illustrating the general reaction schemes for SPAAC and CuAAC involving this compound.

A Comparative Guide to Target Engagement Validation Using 4-Azidopyridine Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding target engagement is a critical step in the validation of novel therapeutics. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify the cellular targets of small molecules. Among the various photoreactive moieties used in PAL probes, 4-azidopyridine offers a unique set of characteristics. This guide provides an objective comparison of this compound probes with other common alternatives, supported by experimental data and detailed protocols to aid in the design and execution of target engagement studies.

Principles of Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate or in living cells. The core of this method is a chemical probe, which is a modified version of the small molecule of interest. This probe is designed to include three key components: the pharmacophore for target recognition, a photoreactive group that forms a covalent bond with the target upon light activation, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment of the labeled proteins.

The general workflow for a photoaffinity labeling experiment involves incubating the probe with the biological sample, allowing it to bind to its target(s). Subsequent exposure to UV light activates the photoreactive group, leading to the formation of a highly reactive intermediate that rapidly crosslinks with nearby amino acid residues of the target protein. The covalently labeled proteins can then be detected, enriched, and identified using various proteomic techniques.

Comparison of Photoreactive Probes

The choice of the photoreactive group is a critical determinant of the success of a PAL experiment. The ideal photoprobe should be chemically stable in the dark, efficiently activated by a specific wavelength of light that minimizes damage to biological samples, and highly reactive in its activated state to ensure efficient crosslinking. The most commonly used photoreactive moieties in drug discovery are aryl azides (including this compound), diazirines, and benzophenones.

FeatureThis compound ProbesDiazirine ProbesBenzophenone Probes
Photoreactive Group Aryl AzideDiazirineBenzophenone
Activation Wavelength ~300 nm350-380 nm350-360 nm
Reactive Intermediate NitreneCarbeneTriplet Ketone
Labeling Efficiency ModerateHighModerate to High
Specificity ModerateHighModerate
Off-Target Labeling Can be a concern due to the longer lifetime of the nitrene intermediate.Generally lower due to the short lifetime of the highly reactive carbene.Can occur, particularly with prolonged irradiation times.
Quenching by Water Less susceptible than diazirines.Prone to quenching by water, which can reduce labeling yield.Reversible quenching by water allows for prolonged irradiation.
Size SmallSmallBulky, which can sterically hinder binding to the target.
Synthesis Relatively straightforward.Can be more complex.Generally straightforward to incorporate.

Data Insights:

One comparative study investigating the photochemical behavior of different photoactivatable probes reported that a 4-azidobenzoyl-containing peptide showed comparable crosslinking efficiency to a trifluoromethylphenyl diazirine derivative.[1] However, the 4-azidobenzoyl group had a higher probability of generating non-uniform irradiation products through rearrangement, while being less susceptible to reaction with water.[1] In contrast, the benzophenone derivative exhibited a very low affinity for reacting with water but required prolonged UV irradiation.[1]

While precise, universally applicable quantitative data on labeling efficiency and off-target effects can be highly dependent on the specific probe design and experimental conditions, the general consensus in the field suggests that diazirines often provide higher specificity due to the extremely short-lived and reactive carbene intermediate they generate.[2] However, their susceptibility to quenching by water can sometimes lower the overall labeling yield.[2] this compound probes, being a type of aryl azide, offer a balance of reactivity and stability, and their smaller size compared to benzophenones can be advantageous in maintaining the binding affinity of the parent molecule.[2]

Experimental Protocols

Below are detailed methodologies for key experiments in a target engagement validation workflow using this compound probes.

Synthesis of a this compound Photoaffinity Probe

The synthesis of a this compound probe typically involves coupling a this compound derivative containing a linker to the small molecule of interest. The linker often terminates in a functional group, such as a carboxylic acid or an amine, that can be readily conjugated to the pharmacophore and a reporter tag.

General Steps:

  • Synthesis of a functionalized this compound linker: This may involve standard organic synthesis techniques to introduce a linker with a terminal alkyne or azide for "click" chemistry-based attachment of a reporter tag.

  • Conjugation to the pharmacophore: The this compound linker is then covalently attached to the small molecule of interest at a position that is known not to be critical for its binding to the target protein.

  • Purification and characterization: The final probe is purified by chromatography (e.g., HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

In-situ Photoaffinity Labeling in Live Cells

This protocol outlines the general steps for labeling target proteins with a this compound probe in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound photoaffinity probe

  • Competitor compound (the original, unmodified small molecule)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 302 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin beads (if using a biotin tag)

Procedure:

  • Cell Culture: Plate cells and grow to the desired confluency.

  • Probe Incubation: Treat the cells with the this compound probe at a predetermined concentration and incubate for a specific time to allow for target binding. Include control groups: a vehicle-only control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the unmodified parent compound before adding the probe.

  • UV Irradiation: Wash the cells with ice-cold PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 302 nm) on ice for a specified duration to activate the azide group and induce crosslinking.

  • Cell Lysis: After irradiation, lyse the cells using an appropriate lysis buffer.

  • Enrichment of Labeled Proteins (for biotin-tagged probes): Incubate the cell lysate with streptavidin beads to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Downstream Analysis: Analyze the enriched proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by mass spectrometry for unbiased target identification.

Visualizing the Workflow and Mechanisms

To better illustrate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_probe Photoaffinity Probe cluster_workflow Experimental Workflow probe Pharmacophore - this compound - Reporter Tag incubation 1. Incubation with Cells probe->incubation Binds to Target Protein uv_activation 2. UV Activation (~300 nm) incubation->uv_activation crosslinking 3. Covalent Crosslinking uv_activation->crosslinking lysis 4. Cell Lysis crosslinking->lysis enrichment 5. Enrichment lysis->enrichment identification 6. Target Identification (MS) enrichment->identification G cluster_pathway Mechanism of Photoactivation ArylAzide Aryl Azide (R-N3) UV UV Light (~300 nm) Nitrene Singlet Nitrene (R-N:) UV->Nitrene TripletNitrene Triplet Nitrene (R-N·) Nitrene->TripletNitrene Intersystem Crossing Insertion C-H/N-H/O-H Insertion Nitrene->Insertion TripletNitrene->Insertion Target Target Protein Insertion->Target CovalentBond Covalent Bond Formation Insertion->CovalentBond Reacts with G cluster_comparison Comparative Logic Probes Photoreactive Probes This compound Diazirine Benzophenone Wavelength Activation Wavelength Probes->Wavelength Reactivity Intermediate Reactivity Probes->Reactivity Size Steric Bulk Probes->Size Quenching Water Quenching Probes->Quenching Selection Optimal Probe Selection Wavelength->Selection Reactivity->Selection Size->Selection Quenching->Selection

References

Cytotoxicity of 4-Azidopyridine Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of a bioconjugate, profoundly influencing its stability, efficacy, and toxicity. This guide provides a comparative analysis of the cytotoxicity of bioconjugates synthesized using 4-azidopyridine, a reagent employed in copper-free click chemistry, against those formed with other common linkers. While direct quantitative head-to-head cytotoxicity data for this compound bioconjugates is limited in publicly available literature, this guide synthesizes available data for other linkers and provides a qualitative assessment for this compound based on the known principles of its conjugation chemistry.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity of antibody-drug conjugates (ADCs) prepared with different linkers. The data for maleimide-based linkers are presented as a benchmark. For this compound, a qualitative assessment is provided based on the inherent properties of the bioorthogonal chemistry employed.

Linker TypeBioconjugate ExamplePayloadCell LineIC50 ValueCitation
Maleimide-based (Thiol-Michael Addition) Trastuzumab-vc-MMAEMMAESK-BR-3 (HER2-positive)~10-50 ng/mL[1]
Trastuzumab-DM1DM1BT-474 (HER2-positive)~30 ng/mL[1]
This compound (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) Generic Antibody-Payload ConjugateVariesVariesData not publicly available. Expected to exhibit low non-specific cytotoxicity due to high stability and biocompatibility of the linker.[2]

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions. The values presented are for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of bioconjugate cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxicity of bioconjugates is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate, control antibody, and free payload. Include untreated cells as a negative control. Incubate for a period of 72-96 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway affected by common ADC payloads and a typical experimental workflow for assessing bioconjugate cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Target-positive cancer cells) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Bioconjugate_Prep Bioconjugate Preparation (Serial Dilutions) Treatment Addition of Bioconjugates & Controls Bioconjugate_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 72-96 hours) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals (e.g., DMSO) Formazan->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Experimental workflow for determining the cytotoxicity of bioconjugates using the MTT assay.

Microtubule_Inhibition_Pathway ADC Antibody-Drug Conjugate (e.g., with MMAE) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibition Disruption Disruption of Microtubule Dynamics Payload_Release->Disruption Causes Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of apoptosis induced by microtubule-inhibiting payloads like MMAE.

References

A Comparative Guide to Halogenated Azidopyridine Derivatives: Stability, Safety, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated azidopyridine derivatives, focusing on their thermal stability and synthetic applications. Azidopyridines that also contain a halogen (fluorine, chlorine, or bromine) are valuable bifunctional intermediates, allowing for sequential reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger reactions at the azide handle, followed by cross-coupling or nucleophilic substitution at the halogen site.[1][2] Despite their potential, their use has been limited due to safety concerns surrounding their high nitrogen content.[1][2]

This comparison summarizes key experimental data on the thermal properties of nine regioisomers of fluoro-, chloro-, and bromo-substituted azidopyridines, providing critical insights for their safe handling and application in medicinal chemistry and drug development.[2]

Comparative Performance Data: Thermal Stability

The thermal stability of nine different halogenated azidopyridines was evaluated using Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the associated energy released.[1][2] This data is crucial for assessing the safety profile of each derivative. Lower onset temperatures and higher decomposition energies indicate a greater potential hazard.

The study found that all tested compounds exhibited decomposition onset temperatures between 119 °C and 135 °C.[1][2] Furthermore, mechanical stress tests revealed that one specific regioisomer, 4-azido-3-fluoropyridine, was sensitive to impact, highlighting the necessity of experimental safety profiling for these compounds.[2]

CompoundHalogenPosition of N₃Position of HalogenDecomposition Onset (°C)Decomposition Energy (kJ/mol)
1 F42129228
2 Cl42135240
3 Br42134231
4 F43119260
5 Cl43126258
6 Br43129248
7 F35128326
8 Cl35130288
9 Br35133280

Data sourced from Mandler et al., Org. Lett. 2022, 24 (3), 799-803.[1][2]

Experimental Protocols

General Synthesis of Halogenated Azidopyridines

The halogenated azidopyridine derivatives were synthesized via nucleophilic aromatic substitution (SNAr) from commercially available dihalopyridine precursors.[2]

Methodology:

  • A solution of the starting dihalopyridine was prepared in a suitable solvent, such as dimethylformamide (DMF).

  • Sodium azide (NaN₃) was added to the solution. Typically, a slight excess (e.g., 1.2 equivalents) was used.

  • The reaction mixture was stirred at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 16 hours) until the reaction was complete, as monitored by an appropriate technique like LCMS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, the reaction mixture was quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers were washed with brine, dried over a drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product was purified using column chromatography on silica gel to yield the pure halogenated azidopyridine.

  • Structural confirmation was achieved through NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).[2]

Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)

DSC was employed to measure the thermal stability of the synthesized compounds. This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • A small, precisely weighed sample of the azidopyridine derivative (typically 1-5 mg) was placed into an aluminum DSC pan.

  • The pan was hermetically sealed.

  • The sample was placed in the DSC instrument.

  • The sample was heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample was measured as a function of temperature.

  • An exothermic event indicates a decomposition. The onset temperature of this exotherm and the total energy released (enthalpy of decomposition) were calculated from the resulting thermogram.[1][2]

Visualizations: Synthetic Pathways and Applications

The following diagrams illustrate the general synthetic workflow for preparing these compounds and their subsequent use in click chemistry, a cornerstone of modern drug discovery and chemical biology.

Synthesis_Workflow Dihalo Dihalopyridine (e.g., 2,4-Dichloropyridine) Reaction Nucleophilic Aromatic Substitution (SNAr) Dihalo->Reaction Precursor Reagents Sodium Azide (NaN₃) Solvent (DMF) Heat (e.g., 50°C) Reagents->Reaction Conditions Purification Workup & Purification (Extraction, Chromatography) Reaction->Purification Product Halogenated Azidopyridine Purification->Product

Caption: General workflow for the synthesis of halogenated azidopyridines.

Click_Chemistry_Pathway Azidopyridine Halogenated Azidopyridine Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azidopyridine->Reaction Alkyne Terminal Alkyne (e.g., on a biomolecule or drug fragment) Alkyne->Reaction Catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Catalyst->Reaction Catalyzes Product 1,2,3-Triazole Product (Halogen handle remains for further functionalization) Reaction->Product Forms

Caption: Application of azidopyridines in CuAAC (Click Chemistry) reactions.

References

Unraveling Regioisomers in 4-Azidopyridine Cycloadditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the regioselectivity of cycloaddition reactions is a critical parameter in the synthesis of novel chemical entities. This guide provides a detailed analysis of the regioisomers formed during the [3+2] cycloaddition of 4-azidopyridine with terminal alkynes, offering a comparative look at the factors influencing the formation of 1,4- and 1,5-disubstituted 1,2,3-triazole products. The following sections present quantitative data from experimental studies, detailed reaction protocols, and visual representations of the underlying chemical processes.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click chemistry," prized for its efficiency and high yield in forming stable triazole rings[1][2][3]. However, the reaction with unsymmetrical alkynes can lead to the formation of two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The distribution of these isomers is highly dependent on the reaction conditions, with thermal processes often yielding mixtures, while catalysis can steer the reaction towards a specific isomer[1]. This guide focuses on the specific case of this compound, a heterocyclic azide of interest in medicinal chemistry and materials science.

Comparative Analysis of Regioisomeric Ratios

The thermal [3+2] cycloaddition reaction between this compound and phenylacetylene has been shown to produce a mixture of 1-(4-pyridyl)-4-phenyl-1,2,3-triazole (1,4-isomer) and 1-(4-pyridyl)-5-phenyl-1,2,3-triazole (1,5-isomer)[4]. The ratio of these two products is influenced by both the solvent and the reaction temperature. The data summarized below is derived from the analysis of the reaction mixture using ¹H NMR spectroscopy[4].

Reaction Conditions1,4-Isomer (%)1,5-Isomer (%)Regioisomeric Ratio (1,4:1,5)
Toluene, 110 °C, 4 h~33~67~1:2
p-Xylene, 140 °C, 0.5 h~33~67~1:2
Chloroform, 60 °C, 4 h (with SiCl₄)~14~86~1:6

Data extracted from a study by G. Thiele, et al.[4]. The presence of SiCl₄ in chloroform was shown to enhance the reaction rate and shift the equilibrium towards the 1,5-isomer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of regioisomers from the cycloaddition of this compound and phenylacetylene, based on published procedures[4].

Synthesis of 1-(4-pyridyl)-4-phenyl-1,2,3-triazole and 1-(4-pyridyl)-5-phenyl-1,2,3-triazole

Materials:

  • This compound

  • Phenylacetylene

  • Toluene or p-xylene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the chosen anhydrous solvent (e.g., toluene or p-xylene).

  • Add an excess of phenylacetylene to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene or 140 °C for p-xylene) and stir for the specified duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product mixture, containing both the 1,4- and 1,5-isomers, may crystallize upon cooling. The solid can be collected by filtration.

Analysis of Regioisomers

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Dissolve a sample of the crude reaction product in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • The ratio of the 1,4- and 1,5-isomers can be determined by integrating the characteristic signals of each isomer. For the reaction between this compound and phenylacetylene, the triazole proton signal is a key diagnostic peak.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the analysis of regioisomers from this compound cycloadditions.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Heat Heat This compound->Heat Phenylacetylene Phenylacetylene Phenylacetylene->Heat 1,4-Isomer 1,4-Isomer Heat->1,4-Isomer Path A 1,5-Isomer 1,5-Isomer Heat->1,5-Isomer Path B ExperimentalWorkflow A 1. Reaction Setup (this compound + Phenylacetylene in Solvent) B 2. Heating (e.g., 110-140 °C) A->B C 3. Cooling & Crystallization B->C D 4. Product Isolation (Filtration) C->D E 5. NMR Sample Preparation D->E F 6. ¹H NMR Analysis E->F G 7. Data Processing (Integration of Signals) F->G H 8. Determination of Isomer Ratio G->H

References

A Comparative Guide to the Reaction Adducts of 4-Azidopyridine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and structural confirmation of 4-azidopyridine adducts is crucial for their application in synthesis and bioconjugation. This guide provides an objective comparison of the primary reaction pathways of this compound, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and analysis.

This compound is a versatile reagent primarily utilized in 1,3-dipolar cycloaddition reactions, coordination chemistry, and photochemical transformations. The confirmation of the resulting adduct structures relies on a combination of spectroscopic and crystallographic techniques. This guide focuses on the most common reactions of this compound, presenting a comparative analysis of their outcomes and the methods for structural verification.

Comparison of Key Reaction Pathways

The reactivity of this compound is dominated by the azide functional group, which readily participates in cycloaddition reactions with unsaturated systems. Additionally, the pyridine nitrogen can act as a Lewis base to form coordination complexes, and the azide can undergo photolysis or thermolysis to generate a highly reactive nitrene intermediate.

Table 1: Quantitative Comparison of this compound Cycloaddition Reactions with Phenylacetylene
Reaction TypeCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Isomer Ratio (1,4-adduct : 1,5-adduct)Reference
Thermal CycloadditionNoneToluene4 h110>95~1 : 2[1]
Thermal CycloadditionNonep-Xylene0.5 h140>95~1 : 2[1]
Lewis Acid-PromotedSiCl4Chloroform4 h60Slight enhancement~1 : 6[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I)Aqueous Buffer1 hRoom Temp.HighPredominantly 1,4-adduct[2][3][4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NoneBiological MediaMinutes to hoursRoom Temp.HighRegiospecific[5][6]

Experimental Protocols for Adduct Synthesis and Characterization

Accurate structural confirmation of this compound adducts is paramount. Below are detailed protocols for a representative thermal cycloaddition and a general procedure for CuAAC, along with the standard analytical techniques for characterization.

Protocol 1: Thermal [3+2] Cycloaddition of this compound with Phenylacetylene

This protocol is adapted from the work of Bolotin, et al.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Toluene (anhydrous)

  • Standard Schlenk line equipment

  • NMR tubes

  • Spectrometer (NMR, IR)

  • Mass spectrometer

Procedure:

  • Under an inert atmosphere (e.g., dry argon), dissolve this compound (1 equivalent) and an excess of phenylacetylene (e.g., 4.6 mmol for a 5 mL reaction volume) in 5 mL of anhydrous toluene.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR spectroscopy. The reaction is expected to proceed to near completion within 4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue contains a mixture of 1-(4-pyridyl)-4-phenyl-1,2,3-triazole and 1-(4-pyridyl)-5-phenyl-1,2,3-triazole.

  • Purify the isomers by column chromatography if necessary.

  • Characterize the products using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures and determine the isomer ratio. X-ray crystallography can be used for unambiguous structural elucidation of the crystalline products.[1]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol that can be adapted for the reaction of this compound with a terminal alkyne.[2][4][8]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In an Eppendorf tube, prepare a solution of this compound in the aqueous buffer.

  • Add the terminal alkyne to the solution.

  • In a separate tube, premix a solution of CuSO₄ and the THPTA ligand.

  • Add the CuSO₄/ligand solution to the azide/alkyne mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography or LC-MS.

  • Upon completion, the product can be extracted with an organic solvent.

  • Purify the product by column chromatography.

  • Characterize the 1,4-disubstituted triazole product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for adduct synthesis and the mechanisms of the key cycloaddition reactions.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_characterization Structural Confirmation start Reactants (this compound + Alkyne) reaction Reaction (Thermal, CuAAC, or SPAAC) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product Purified Adduct workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography (if crystalline) product->xray

Figure 1: Experimental workflow for the synthesis and structural confirmation of this compound adducts.

cycloaddition_mechanisms cluster_thermal Thermal [3+2] Cycloaddition cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactants_th This compound + Alkyne ts_th Concerted Transition State reactants_th->ts_th Heat products_th Mixture of 1,4- and 1,5-Triazoles ts_th->products_th reactants_cu This compound + Terminal Alkyne cu_acetylide Copper(I) Acetylide Formation reactants_cu->cu_acetylide Cu(I) cycloadd_cu Cycloaddition with Azide cu_acetylide->cycloadd_cu product_cu 1,4-Disubstituted Triazole cycloadd_cu->product_cu

Figure 2: Simplified mechanisms for thermal and copper-catalyzed cycloadditions of this compound.

Alternative Reaction Pathways

While cycloaddition is the most prominent reaction of this compound, other transformations offer alternative routes to novel structures.

Diels-Alder Reactions

The pyridine ring in this compound is electron-deficient and can potentially act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. Conversely, the azide-substituted ring could, in principle, participate as a diene. However, specific quantitative data and detailed experimental protocols for Diels-Alder reactions involving this compound are not well-documented in the reviewed literature, suggesting this is a less common application compared to [3+2] cycloadditions.

Photochemical Nitrene Formation

Upon photolysis, this compound can extrude dinitrogen to form a highly reactive 4-pyridylnitrene intermediate. This nitrene exists in singlet and triplet spin states. In a related compound, this compound-1-oxide, laser flash photolysis studies have shown that the singlet nitrene rapidly undergoes intersystem crossing (ISC) to the more stable triplet nitrene with a rate constant (k_ISC) of approximately 2 x 10⁷ s⁻¹.[2][4] The triplet nitrene can then undergo various reactions, including dimerization. The quantum yield of nitrene formation and subsequent trapping efficiencies are system-dependent and require specific experimental determination.

nitrene_formation azide This compound singlet_nitrene Singlet 4-Pyridylnitrene azide->singlet_nitrene hν (-N₂) triplet_nitrene Triplet 4-Pyridylnitrene singlet_nitrene->triplet_nitrene Intersystem Crossing (ISC) products Trapping Products (e.g., Dimerization) triplet_nitrene->products Reaction

Figure 3: Pathway of photochemical nitrene formation from this compound.

Conclusion

The structural confirmation of this compound reaction adducts is most commonly associated with [3+2] cycloaddition reactions with alkynes. The choice between thermal, copper-catalyzed (CuAAC), and strain-promoted (SPAAC) methods depends on the desired regioselectivity, reaction conditions, and tolerance for a metal catalyst. While CuAAC offers excellent control for the synthesis of 1,4-disubstituted triazoles, SPAAC provides a bioorthogonal alternative. Thermal cycloadditions, though often less regioselective, are simple to perform. The structural elucidation of the resulting adducts is reliably achieved through a combination of NMR, mass spectrometry, and IR spectroscopy, with X-ray crystallography providing definitive proof of structure. Further research into the Diels-Alder reactivity and quantitative analysis of nitrene-derived products could expand the synthetic utility of this versatile pyridine derivative.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Azidopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe handling and disposal of 4-Azidopyridine, a compound recognized for its potential hazards. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals, and to maintain a secure laboratory environment. The information presented herein is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the Safety Data Sheet (SDS).

Understanding the Risks: Hazard Profile of this compound

This compound is a hazardous chemical that requires careful management. Its primary dangers include toxicity if ingested, skin and eye irritation, and the potential for organ damage with repeated or prolonged exposure.[1] The azide functional group also introduces a risk of forming explosive compounds, particularly with certain metals.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1]
Explosive Hazard Organic azides can be explosive, particularly in the presence of heat, shock, friction, or when in contact with certain metals like lead and copper.[2]

Essential Safety and Handling Protocols

Prior to handling this compound, a comprehensive risk assessment should be conducted. All personnel must be trained on the specific hazards and the procedures outlined below.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound is the consistent and correct use of Personal Protective Equipment.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing for disposal, must be performed inside a properly functioning chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Disposal Procedure

The following procedure is designed to manage the disposal of this compound waste safely and effectively. Under no circumstances should this compound or its waste be disposed of down the drain. [2] The reaction of azides with metals commonly found in plumbing, such as lead and copper, can form highly explosive metal azides.[2]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should have a secure screw-top cap.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in this designated container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and appropriately labeled waste container.

Waste Labeling

Proper labeling is crucial for the safety of all personnel and for compliance with regulations. The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • The specific hazards (e.g., "Toxic," "Irritant," "Risk of Explosion")

  • The date of accumulation

  • The name of the principal investigator or laboratory group

Temporary Storage
  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the effects of any potential leaks or spills.

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials, particularly acids and heavy metals.

Arranging for Professional Disposal
  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Provide Information: Be prepared to provide the EH&S department or contractor with all necessary information about the waste, including its composition and hazards.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team or EH&S department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SolidWaste Collect Solid Waste in Designated Container FumeHood->SolidWaste LiquidWaste Collect Liquid Waste in Designated Container FumeHood->LiquidWaste Label Label Waste Container (Name, Hazards, Date) SolidWaste->Label LiquidWaste->Label SecureArea Store in Secure, Ventilated Hazardous Waste Area Label->SecureArea SecondaryContainment Use Secondary Containment SecureArea->SecondaryContainment NoDrain CRITICAL: DO NOT Dispose Down Drain SecondaryContainment->NoDrain ContactEHS Contact EH&S or Licensed Waste Disposal Contractor NoDrain->ContactEHS

Caption: Workflow for the safe disposal of this compound waste.

References

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